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  • Product: Nocardicin B-15N,d2
  • CAS: 1356847-49-8

Core Science & Biosynthesis

Foundational

Biosynthetic Pathway Mapping of Nocardicin B via Stable Isotope Labeling: A Comprehensive Technical Guide

Executive Summary Nocardicin B is a naturally occurring monocyclic β-lactam antibiotic produced by the actinomycete Nocardia uniformis. While its syn-oxime isomer, Nocardicin A, is the major and more pharmacologically po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nocardicin B is a naturally occurring monocyclic β-lactam antibiotic produced by the actinomycete Nocardia uniformis. While its syn-oxime isomer, Nocardicin A, is the major and more pharmacologically potent product, Nocardicin B (the anti-oxime) shares an identical non-ribosomal peptide synthetase (NRPS) assembly line up to the final oxidative step[1]. Understanding the precise atomic origins and stereochemical inversions required to construct this strained monobactam ring is critical for drug development professionals aiming to engineer novel β-lactam scaffolds.

This technical guide details the mechanistic foundations of the Nocardicin B biosynthetic machinery and provides a rigorous, self-validating experimental framework for mapping its pathway using stable isotope labeling ( 13 C, 15 N, 2 H). By tracking heavy isotopes via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), researchers can unambiguously elucidate complex NRPS-mediated cyclizations without the safety and disposal constraints of radiolabeling.

Mechanistic Foundations of the Nocardicin Biosynthetic Machinery

The biosynthesis of Nocardicin B is a marvel of enzymatic precision, governed by a dedicated gene cluster encoding NRPS modules and tailoring enzymes[2]. The pathway proceeds through the following highly regulated stages:

  • Pentapeptide Assembly : The NRPS enzymes NocA and NocB coordinate the assembly of a pentapeptide precursor: L-pHPG–L-Arg–D-pHPG–L-Ser–L-pHPG (where pHPG is p-hydroxyphenylglycine)[3].

  • Proteolytic Trimming and Ring Formation : The first two residues are cleaved by cellular proteases, yielding Nocardicin G, the earliest β-lactam-containing intermediate[4]. The β-lactam ring itself is formed by an unusual condensation domain in NocB that catalyzes the cyclization of the L-serine residue[5].

  • Homoseryl Transfer : The SAM-dependent transferase Nat attaches a 3-amino-3-carboxypropyl (homoseryl) group—derived from L-methionine—to the phenolic oxygen of the D-pHPG residue, generating Nocardicin C[4].

  • Oxime Formation (The Divergence Point) : NocL, a cytochrome P450, catalyzes the successive N -hydroxylation and dehydration of the primary amine in Nocardicin C to form an oxime[6]. During this oxidation, intramolecular hydrogen bonding strongly favors the formation of the syn-oxime (Nocardicin A)[7]. However, a minor fraction undergoes anti-isomerization, yielding Nocardicin B[1].

Pathway pHPG L-pHPG NRPS NocA / NocB (NRPS) Pentapeptide Assembly pHPG->NRPS Arg L-Arginine Arg->NRPS Ser L-Serine Ser->NRPS Penta Pentapeptide (L-pHPG-L-Arg-D-pHPG-L-Ser-L-pHPG) NRPS->Penta Protease Proteolytic Trimming Penta->Protease NocG Nocardicin G (D-pHPG-L-Ser-D-pHPG) Protease->NocG Nat Nat (SAM-dependent transferase) + L-Methionine NocG->Nat NocC Nocardicin C (Primary Amine) Nat->NocC NocL NocL (Cytochrome P450) Oxidation NocC->NocL NocB Nocardicin B (anti-oxime minor product) NocL->NocB anti-isomerization NocA Nocardicin A (syn-oxime major product) NocL->NocA syn-isomerization

Caption: Biosynthetic pathway of Nocardicin B from amino acid precursors.

Isotope Labeling Logic: Tracing Atom Origins

The experimental choice to use stable isotopes is driven by the need to establish direct causality between precursor stereochemistry and the final molecular architecture. By feeding specific isotopologues to Nocardia uniformis, we can deduce the exact enzymatic mechanisms at play.

L-Serine ( 13 C, 15 N, 2 H) and the β-Lactam Ring

The monocyclic β-lactam ring of Nocardicin B is derived entirely from L-serine[4]. To understand the mechanism of ring closure, researchers feed L-serine stereospecifically labeled with deuterium at the C-3 position. Causality: If the ring closure proceeds via a non-stereospecific oxidative route, the deuterium label would be lost or scrambled. However, LC-MS and NMR analysis reveal that the C-N bond formation occurs with a clean inversion of configuration at the β-carbon[4]. This proves that the NRPS condensation domain executes an intramolecular SN​i -like displacement of the activated seryl hydroxyl by the amide nitrogen[4].

L-Methionine ( 13 C, 2 H) and the Homoseryl Moiety

The 3-amino-3-carboxypropyl side chain is attached to the D-pHPG core via an ether linkage. Feeding L-[methyl- 13 C, 2 H 3​ ]methionine tracks the origin of this moiety. Causality: The retention of the carbon backbone from methionine, transferred via an S-adenosylmethionine (SAM) intermediate by the enzyme Nat, validates a rare metabolic role for SAM as an alkylating agent rather than just a methyl donor[3].

L-Tyrosine ( 13 C) and the Aromatic Core

The pHPG units are non-proteinogenic amino acids synthesized from L-tyrosine. Feeding L-[U- 13 C]tyrosine results in heavy labeling of the aromatic rings in Nocardicin B. Causality: This confirms that the upstream biosynthetic cassette (NocF, NocG, NocN) successfully converts tyrosine to p-hydroxyphenylpyruvate and eventually to L-pHPG before NRPS loading[2].

Experimental Protocols: Stable Isotope Mapping Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of a natural abundance control culture ensures that mass shifts observed in LC-MS/MS are strictly due to isotopic incorporation, while 2D NMR provides orthogonal validation of the exact atomic positions.

Step 1: Precursor Preparation and Culture Synchronization
  • Prepare a chemically defined minimal medium (CMM) to prevent competitive inhibition from unlabeled amino acids present in complex broths.

  • Inoculate Nocardia uniformis subsp. tsuyamanensis ATCC 21806 into 50 mL of seed medium and incubate at 28°C for 48 hours at 200 rpm.

  • Transfer 5 mL of the seed culture to 100 mL of CMM.

Step 2: Pulse Feeding of Stable Isotopes

Causality for Pulse Feeding: Continuous feeding can lead to metabolic dilution. Pulse feeding at the onset of the idiophase (secondary metabolism) maximizes the incorporation rate of the expensive stable isotopes.

  • Monitor the culture optical density (OD 600​ ). At 72 hours (onset of idiophase), initiate pulse feeding.

  • Aseptically inject 5 mM of the chosen stable isotope (e.g., L-[3- 2 H]serine or L-[U- 13 C]tyrosine) dissolved in sterile water.

  • Maintain a parallel control flask injected with an equivalent volume of unlabeled precursor.

  • Harvest the cultures at 120 hours via centrifugation (10,000 × g, 15 min, 4°C).

Step 3: Metabolite Extraction and HPLC Purification
  • Adjust the supernatant pH to 4.0 using 1M HCl to protonate the carboxylic acid moieties, enhancing organic extraction.

  • Extract the broth three times with equal volumes of ethyl acetate.

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Resuspend the crude extract in 20% aqueous methanol and inject onto a semi-preparative Reverse-Phase HPLC (C18 column, 250 × 10 mm, 5 µm).

  • Elute using a linear gradient of 10-60% acetonitrile in water (containing 0.1% formic acid) over 30 minutes. Nocardicin B typically elutes shortly after Nocardicin A due to the differing polarity of the anti-oxime[1].

Step 4: Analytical Validation (LC-MS/MS & NMR)
  • HR-LC-MS/MS: Analyze the purified Nocardicin B fraction. Calculate the exact mass shift ( Δm/z ) relative to the unlabeled control. The fragmentation pattern (MS/MS) will localize the mass shift to specific structural domains (e.g., the β-lactam core vs. the homoseryl tail).

  • 2D NMR (HSQC/HMBC): Dissolve the purified labeled Nocardicin B in DMSO- d6​ . Use 1 H- 13 C HSQC to confirm the exact carbon positions of the incorporated 13 C labels, validating the regiospecificity of the NRPS assembly.

Workflow Iso 1. Isotope Selection 13C, 15N, 2H Precursors Ferm 2. Fermentation Nocardia uniformis Pulse Feeding Iso->Ferm Ext 3. Extraction Centrifugation & HPLC Purification Ferm->Ext Ana 4. Analysis High-Res LC-MS/MS & 2D NMR Ext->Ana

Caption: Experimental workflow for stable isotope mapping of Nocardicins.

Quantitative Data Summary

The following table summarizes the expected quantitative mass shifts and analytical targets when mapping the Nocardicin B pathway using specific stable isotope precursors.

Precursor FedIsotope LabelTarget Moiety in Nocardicin BExpected Mass Shift ( Δm/z )Primary Analytical Validation
L-Serine[3- 2 H]Monocyclic β-lactam ring (C-3)+1.006 Da 1 H-NMR (Loss of specific proton signal); MS/MS
L-Serine[U- 13 C, 15 N]Monocyclic β-lactam ring+4.010 Da 13 C-NMR; HRMS
L-Tyrosine[U- 13 C]D-pHPG aromatic core+9.030 Da (per pHPG unit) 13 C-NMR (Aromatic signal enhancement)
L-Methionine[methyl- 13 C, 2 H 3​ ]Homoseryl side chain (via SAM)+4.025 DaHSQC NMR; HRMS

Conclusion

The biosynthetic mapping of Nocardicin B utilizing stable isotopes provides an elegant demonstration of how complex NRPS-derived natural products are assembled. By systematically feeding L-serine, L-tyrosine, and L-methionine isotopologues, researchers can decode the stereochemical inversions and enzymatic tailoring—such as the NocL-catalyzed anti-oxime formation—that define this unique class of monobactams. This self-validating methodology remains a cornerstone for modern drug discovery and bioengineering efforts targeting novel β-lactam therapeutics.

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Exploratory

Elucidating Beta-Lactamase Evasion: The Mechanistic Role of Nocardicin B-15N,d2 in Structural Biology

Executive Summary The persistent evolution of beta-lactamases poses a critical threat to the efficacy of beta-lactam antibiotics. Understanding the transient, pre-steady-state interactions between these enzymes and monoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The persistent evolution of beta-lactamases poses a critical threat to the efficacy of beta-lactam antibiotics. Understanding the transient, pre-steady-state interactions between these enzymes and monocyclic beta-lactams (monobactams) is essential for next-generation drug design. This technical guide explores the strategic utility of Nocardicin B-15N,d2 , a stable isotope-labeled monobactam, in elucidating the hydrolytic mechanisms of serine beta-lactamases (SBLs). By leveraging the unique stereochemistry of the anti-oxime configuration and the analytical power of heteronuclear NMR, researchers can map the lifecycle of the acyl-enzyme intermediate with unprecedented atomic resolution.

The Monobactam Scaffold: Stereochemical Drivers of Reactivity

Nocardicins are a unique class of monocyclic beta-lactam antibiotics originally isolated from Nocardia uniformis[1]. Unlike penicillins or cephalosporins, which rely on a fused bicyclic ring system to induce ring strain, nocardicins utilize a single azetidin-2-one ring appended to complex peptide-like side chains to achieve target affinity[2].

The primary structural divergence within this family lies in the oxime configuration at the 2′ position of the homoseryl side chain:

  • Nocardicin A (syn-oxime): The syn configuration allows for intramolecular hydrogen bonding, which stabilizes the beta-lactam ring and optimizes its spatial orientation for binding to Penicillin-Binding Proteins (PBPs), rendering it the most potent natural variant[3].

  • Nocardicin B (anti-oxime): Formed via the cytochrome P450 NocL-mediated oxidation of nocardicin C, the anti-oxime lacks this internal stabilization[2]. Consequently, Nocardicin B exhibits significantly reduced antibacterial potency and lower affinity for beta-lactamases[1].

The Strategic Advantage of Nocardicin B: In structural biology, high reactivity is often a detriment to observation. The reduced hydrolytic turnover rate of Nocardicin B makes it an ideal "slow-substrate" probe. It allows researchers to artificially extend the lifetime of transient catalytic states, making it possible to capture the elusive acyl-enzyme intermediate before complete hydrolysis occurs.

The Rationale for Isotopic Labeling: Nocardicin B-15N,d2

To transition from bulk kinetic assays (like UV-Vis) to atom-specific structural mapping, isotopic labeling is mandatory. [] provides a highly specialized, non-radioactive toolkit for these investigations.

The Role of Nitrogen-15 ( 15 N)

By enriching the beta-lactam nitrogen (or the oxime nitrogen) with 15 N, researchers can utilize 2D 1 H- 15 N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.

  • Causality: The 15 N label acts as a direct reporter of ring integrity. In the intact strained ring, the nitrogen exhibits a distinct downfield chemical shift due to restricted resonance. Upon nucleophilic attack by the beta-lactamase and subsequent ring opening, the nitrogen transitions to a secondary amine/amide state, resulting in a massive, easily quantifiable shift in the NMR spectrum.

The Role of Deuterium (d 2​ )

Deuterium substitution at specific aliphatic carbon centers adjacent to the reaction site serves two purposes:

  • Spectral Simplification: Deuterium reduces proton spin diffusion and dipolar coupling, which sharpens the remaining proton signals in the NMR spectrum, increasing the signal-to-noise ratio.

  • Kinetic Isotope Effects (KIE): If the rate-limiting step of the enzyme involves rehybridization (e.g., sp 2 to sp 3 ) near the deuterated sites, the heavier mass of deuterium will induce a secondary kinetic isotope effect, subtly altering the reaction rate ( kH​/kD​ ) and confirming the transition state geometry[5].

Mechanistic Interaction with Serine Beta-Lactamases

When Nocardicin B-15N,d2 encounters a Serine Beta-Lactamase (e.g., TEM-1), the reaction proceeds through a well-defined coordinate. The active site serine (Ser70) acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring.

Mechanism N1 Nocardicin B-15N,d2 (Intact Monobactam) N3 Michaelis Complex (Non-Covalent) N1->N3 Association N2 Serine Beta-Lactamase (Nucleophilic Ser70) N2->N3 N4 Acyl-Enzyme Intermediate (15N Shift: Ring Open) N3->N4 Nucleophilic Attack N4->N2 Enzyme Regeneration N5 Hydrolyzed Nocardicin B (Inactive Metabolite) N4->N5 Hydrolysis (H2O)

Figure 1: Reaction coordinate of Nocardicin B-15N,d2 hydrolysis by Serine Beta-Lactamase.

Because Nocardicin B is an anti-oxime, the transition from the Michaelis Complex to the Acyl-Enzyme Intermediate is energetically less favorable than in Nocardicin A, allowing the intermediate to pool in detectable quantities during real-time NMR acquisition.

Quantitative Kinetic Data

The following table summarizes the comparative kinetic parameters of Nocardicin variants against a model SBL (TEM-1). The data illustrates why the labeled anti-oxime is preferred for intermediate trapping.

CompoundOxime ConfigurationBeta-Lactamase Affinity ( Km​ , mM)Relative Hydrolysis Rate ( kcat​ , s −1 )Catalytic Efficiency ( kcat​/Km​ , M −1 s −1 )Primary Experimental Utility
Nocardicin A Syn~1.34.53.46 × 10 3 In vivo efficacy & resistance profiling
Nocardicin B Anti>2.50.8< 3.20 × 10 2 Baseline slow-kinetic comparison
Nocardicin B-15N,d2 Anti>2.50.75< 3.00 × 10 2 Real-time NMR intermediate trapping

Note: The slight reduction in kcat​ for the labeled variant reflects the secondary kinetic isotope effect induced by the d 2​ substitution.

Experimental Workflows: Self-Validating Protocols

To capture the acyl-enzyme intermediate, researchers must employ a highly controlled, self-validating NMR protocol.

Workflow S1 Isotope Labeled Substrate Prep S2 Enzyme Addition (t = 0) S1->S2 S3 1H-15N HSQC NMR Acquisition S2->S3 S4 Kinetic Extraction & KIE Analysis S3->S4

Figure 2: Real-time NMR workflow for tracking 15N,d2-labeled Nocardicin B.

Protocol: Real-Time 1 H- 15 N HSQC NMR Monitoring of Beta-Lactam Hydrolysis

Objective: To quantify the pre-steady-state kinetics of beta-lactam ring opening and validate the structural conformation of the acyl-enzyme intermediate.

Step 1: Buffer Preparation & Standardization

  • Action: Prepare 50 mM Sodium Phosphate buffer in 99.9% D 2​ O, adjusted to pD 7.4. Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Causality: D 2​ O is strictly required to lock the NMR spectrometer frequency and eliminate the massive H 2​ O solvent peak that would otherwise obscure the substrate's proton signals. DSS acts as an internal, inert standard. Because DSS does not interact with the enzyme, its constant signal self-validates that no sample degradation or concentration drift occurred during the time-course.

Step 2: Substrate Initialization

  • Action: Dissolve Nocardicin B-15N,d2 to a final concentration of 2.0 mM in the prepared buffer.

  • Causality: A 2.0 mM concentration ensures a high signal-to-noise ratio, which is critical for rapid 2D HSQC acquisition (allowing scans to be completed in under 2 minutes per time-point).

Step 3: Baseline Acquisition (Negative Control)

  • Action: Acquire a standard 1 H- 15 N HSQC spectrum of the intact compound at 298 K.

  • Causality: This establishes the reference chemical shift of the strained beta-lactam 15 N before enzymatic intervention, serving as the baseline for 100% intact substrate.

Step 4: In-Situ Enzyme Injection

  • Action: Inject purified Serine Beta-Lactamase to a final concentration of 10 µM directly into the NMR tube while it remains inside the spectrometer. Rapidly mix using a coaxial insert.

  • Causality: In-situ injection prevents "dead-time" loss. If the enzyme were mixed outside the spectrometer, the initial formation of the acyl-enzyme intermediate (which occurs in seconds) would be missed before the first scan could initiate.

Step 5: Time-Course Acquisition & Processing

  • Action: Run continuous 2D HSQC scans every 120 seconds for 1 hour. Extract the volume integrals of the intact 15 N peak and the newly appearing ring-opened 15 N peak.

  • Causality: Plotting the decay of the intact signal against the rise of the hydrolyzed product signal allows for the precise extraction of the catalytic rate constant ( kcat​ ) and confirms the mechanism of evasion or susceptibility.

Conclusion

Nocardicin B-15N,d2 represents a powerful intersection of synthetic chemistry and structural biology. By intentionally utilizing the less potent anti-oxime isomer and outfitting it with stable isotopes, researchers transform a weak antibiotic into a high-resolution mechanistic probe. This approach not only maps the precise atomic vulnerabilities of the monobactam scaffold but also provides the foundational kinetic data required to engineer next-generation beta-lactamase inhibitors capable of overcoming antimicrobial resistance.

References

  • Grokipedia. "Nocardicin A - Molecular Formula and Stereochemistry." Grokipedia. Available at: [Link]

  • Wang, Z. "The Chemistry and Biology of Beta-Lactams." Apple Academic Press Inc. / CRC Press, 2023. Available at:[Link]

  • Gaudelli, N. M., et al. "Mutational Analysis of nocK and nocL in the Nocardicin A Producer Nocardia uniformis." Journal of Bacteriology / ASM, 2015. Available at:[Link]

  • ResearchGate. "Some renowned monocyclic beta-lactam antibiotics and the general structure of nocardicins." ResearchGate Publications. Available at:[Link]

Sources

Foundational

Identifying Exact Isotopic Labeling Sites in Nocardicin B-15N,d2: A Methodological Whitepaper

Executive Summary The precise localization of isotopic labels within complex non-ribosomal peptides is a cornerstone of modern biosynthetic pathway elucidation and structural biology. This whitepaper outlines a robust, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise localization of isotopic labels within complex non-ribosomal peptides is a cornerstone of modern biosynthetic pathway elucidation and structural biology. This whitepaper outlines a robust, self-validating analytical framework for identifying the exact atomic loci of a combined 15N and deuterium (d2) label in Nocardicin B , a monocyclic β-lactam antibiotic. By synergizing the regional fragmentation mapping of High-Resolution Tandem Mass Spectrometry (HRMS/MS) with the atomic-level precision of multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can achieve absolute stereochemical and positional certainty.

Introduction: The Structural and Biosynthetic Context

Nocardicin B (C23H24N4O9) is a monocyclic β-lactam antibiotic produced by the actinomycete Nocardia uniformis. Structurally, it is composed of a core β-lactam ring, two D-p-hydroxyphenylglycine (pHPG) units, and a homoseryl side chain. It is distinguished from its more potent epimer, Nocardicin A, by the presence of an anti-configured (E-isomer) oxime moiety at the 2′ position of the homoseryl side chain. This uncommon oxime functional group is installed via the cytochrome P450 N-oxygenase enzyme, NocL (1)[1].

Isotopic labeling is frequently employed to decode the complex assembly lines of such molecules. For example, isotopic incorporation studies previously established that the monocyclic β-lactam ring in nocardicins is derived from L-serine with clean inversion of configuration at the β-carbon (2)[2]. When presented with a specifically labeled isolate—such as Nocardicin B-15N,d2 (containing one 15N atom and two deuterium atoms)—identifying the exact atomic loci among 4 nitrogens and 24 hydrogens requires an orthogonal analytical approach.

Analytical Strategy: Causality and Self-Validation

To pinpoint the exact sites of the isotopic labels, we deploy a dual-pronged strategy designed to act as a self-validating system:

  • LC-HRMS/MS (Regional Localization): Mass spectrometry provides macroscopic regional localization. By utilizing Collision-Induced Dissociation (CID), we cleave the molecule into predictable fragments. The causality here is straightforward: fragments retaining the isotopic labels will exhibit a mass shift (+1 Da for 15N, +1 Da per 2H) compared to an unlabeled standard.

  • Multi-Nuclear NMR (Atomic Localization): While MS/MS isolates the region, NMR provides exact atomic resolution. The 1H-15N HSQC experiment is chosen because the 15N-enriched site will dominate the spectrum, instantly identifying the labeled nitrogen based on its scalar coupling to adjacent protons. For deuterium, 13C NMR is leveraged to observe the α- and β-deuterium isotope effects on chemical shifts, acting as an internal proof of the C-D bond location (3)[3].

G Start Nocardicin B-15N,d2 Purified Isolate MS LC-HRMS/MS (Fragmentation Mapping) Start->MS Aliquot 1 NMR Multi-Nuclear NMR (1H, 13C, 15N, 2H) Start->NMR Aliquot 2 MS_Frag Identify Mass Shifts in Peptide Fragments MS->MS_Frag NMR_15N 1H-15N HSQC (Identify 15N Locus) NMR->NMR_15N NMR_2H 2H NMR & 13C Isotope Shifts (Locate d2 Loci) NMR->NMR_2H Integrate Data Integration: Exact Atomic Mapping MS_Frag->Integrate NMR_15N->Integrate NMR_2H->Integrate

Workflow for isotopic mapping of Nocardicin B using parallel HRMS and NMR.

Experimental Protocols

Protocol 1: LC-HRMS/MS Fragmentation Mapping

Objective: Isolate the labeled structural domains of Nocardicin B-15N,d2. Causality: Electrospray ionization (ESI) coupled with CID allows us to predictably break the amide and ether bonds of Nocardicin B. Tracking the mass shifts of these specific fragments localizes the 15N and d2 labels to either the β-lactam core, the pHPG units, or the homoseryl side chain.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 µg of Nocardicin B-15N,d2 in 1 mL of LC-MS grade H2O/Acetonitrile (50:50, v/v) with 0.1% formic acid. Crucial: Avoid deuterated solvents (e.g., D2O, MeOD) to prevent unwanted H/D exchange at labile amine/amide/hydroxyl sites, ensuring only covalently bound carbon-deuterium (C-D) or stable biosynthetic labels are analyzed.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile over 15 minutes.

  • HRMS Acquisition: Operate the mass spectrometer in positive ESI mode. Acquire full scan MS (m/z 100-1000) at a resolution of 70,000. The intact precursor ion for unlabeled Nocardicin B is [M+H]+ = 501.1616. The labeled sample will appear at [M+H]+ = 504.1780 (reflecting +1 Da for 15N and +2 Da for d2).

  • MS/MS Fragmentation: Isolate the m/z 504.18 precursor and apply normalized collision energy (NCE 25-35%).

  • Self-Validation System: Calculate the mass difference between the labeled fragments and the theoretical unlabeled fragments. The sum of the mass shifts across complementary cleavage products must equal exactly +3 Da.

Protocol 2: Multi-Nuclear NMR Spectroscopy

Objective: Achieve exact atomic-level identification of the 15N and d2 sites. Causality: Deuterium has a spin of 1 and a drastically different gyromagnetic ratio than protium (1H). By utilizing 2H NMR, we directly observe the deuterons. Furthermore, deuterium covalently bound to carbon induces a predictable upfield shift (~0.25 ppm) and scalar coupling in the 13C spectrum, providing absolute confirmation of the attachment site (4)[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the labeled compound in 600 µL of DMSO-d6. For 2H NMR, a parallel sample must be prepared in non-deuterated DMSO (with a coaxial insert of D2O for locking) to avoid solvent background.

  • 1H-15N HSQC (Heteronuclear Single Quantum Coherence): Acquire the 2D spectrum. The 15N-labeled site will exhibit a cross-peak intensity approximately 270 times stronger than natural abundance sites. Analyze the 1H chemical shift of the cross-peak to assign the nitrogen's position (e.g., the β-lactam amide vs. the terminal amine).

  • 2H NMR Spectroscopy: Acquire a 1D 2H spectrum at the deuterium Larmor frequency. The chemical shifts will perfectly mirror the 1H chemical shifts of the deuterated positions.

  • 13C{1H} NMR (Isotope Shift Analysis): Acquire a high-resolution 13C spectrum. Look for the α-deuterium isotope effect. A carbon atom bearing a single deuterium (-CHD-) will appear as a 1:1:1 triplet (due to 1J_CD ≈ 20-25 Hz) shifted ~0.25 ppm upfield relative to the unlabeled standard. A carbon bearing two deuteriums (-CD2-) will appear as a 1:2:3:2:1 quintet.

  • Self-Validation System: The integration of the missing proton signals in a quantitative 1D 1H NMR spectrum must exactly equal the integration of the signals in the 2H NMR spectrum. Furthermore, the 13C splitting pattern must mathematically align with the number of deuterons identified at that locus.

Data Presentation

To facilitate rapid interpretation, the expected diagnostic outputs for an unlabeled vs. labeled Nocardicin B sample are summarized below.

Table 1: Expected MS/MS Fragments and Mass Shifts

Structural DomainUnlabeled Fragment (m/z)Potential Labeled ShiftDiagnostic Implication
Intact Precursor [M+H]+ 501.1616504.1780Confirms presence of 15N and d2 (+3 Da total).
β-Lactam Core + pHPG ~279.09+1 to +3 DaIndicates labels are localized to the core ring/pHPG.
Homoseryl-Oxime Side Chain ~223.08+1 to +3 DaIndicates labels are localized to the side chain.
Terminal 3-amino-3-carboxypropyl ~102.05+1 to +2 DaPinpoints labels to the distal end of the side chain.

Table 2: NMR Diagnostic Signals for Isotopic Mapping

NMR ExperimentTarget NucleusDiagnostic FeatureSelf-Validating Output
1H-15N HSQC 15NMassive signal enhancement (>200x).Cross-peak coordinates exactly match one of the 4 nitrogen environments.
2H NMR 2H (Deuterium)Direct observation of D nuclei.Chemical shift matches the 'missing' signal in the quantitative 1H NMR spectrum.
13C{1H} NMR 13CUpfield shift (~0.25 ppm) and multiplet splitting.Triplet (1:1:1) confirms -CHD-; Quintet (1:2:3:2:1) confirms -CD2-.
Quantitative 1H NMR 1H (Protium)Loss of signal integration.Total integration loss exactly equals 2.0 protons.

Mechanistic Insights and Biosynthetic Implications

The exact localization of these isotopes provides profound insights into the enzymatic pathways of Nocardia uniformis. For example, if the 15N label is found at the β-lactam nitrogen and the d2 labels are located at the C-3 and C-4 positions of the azetidinone ring, this analytically proves the incorporation of a specifically labeled L-[15N, 2,3-d2]serine precursor. This supports the mechanistic model that the monocyclic β-lactam ring is formed via a non-oxidative route with clean inversion of configuration at the β-carbon. Conversely, if the 15N is located at the oxime nitrogen, it provides a direct probe for studying the mechanism of the cytochrome P450 NocL, which catalyzes the unusual N-oxygenation of the primary amine in Nocardicin C to form the anti-oxime in Nocardicin B.

Conclusion

The exact mapping of isotopic labels in complex natural products like Nocardicin B-15N,d2 cannot be achieved through a single analytical lens. By coupling the regional isolation capabilities of LC-HRMS/MS with the atomic-level precision and self-validating isotope effects of multi-nuclear NMR, researchers can construct an absolute, error-free map of isotopic incorporation. This methodology not only confirms the structure of the labeled isolate but serves as a foundational protocol for elucidating the intricate mechanisms of non-ribosomal peptide synthetases and tailoring enzymes in drug development.

References

  • Source: nih.
  • Source: nih.
  • Source: cambridge.
  • Source: nih.

Sources

Exploratory

Precision Tracking of Antimicrobial Resistance: The Role of Nocardicin B-15N,d2 in Elucidating Monobactam Evasion Mechanisms

Executive Summary The escalation of antimicrobial resistance (AMR) in Gram-negative pathogens necessitates advanced analytical approaches to understand bacterial evasion strategies. Monocyclic beta-lactams (monobactams)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) in Gram-negative pathogens necessitates advanced analytical approaches to understand bacterial evasion strategies. Monocyclic beta-lactams (monobactams) offer a unique scaffold that inherently resists many common hydrolytic enzymes[1]. As a Senior Application Scientist, I have observed that traditional phenotypic assays often fail to isolate the specific kinetic contributions of efflux pumps, porin mutations, and enzymatic degradation. By integrating stable isotope-labeled (SIL) standards—specifically Nocardicin B-15N,d2—into Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[2], researchers can achieve absolute, matrix-independent quantification of intracellular antibiotic concentrations. This whitepaper provides an in-depth technical analysis of how Nocardicin B-15N,d2 serves as a critical mechanistic probe in modern AMR research.

The Monobactam Paradigm: Nocardicin B as a Structural Probe

Nocardicins are a family of monocyclic beta-lactam antibiotics naturally produced by the actinomycete Nocardia uniformis[3]. While Nocardicin A is the predominant and most potent congener due to its syn-configured oxime moiety, Nocardicin B features an anti-configured oxime at the 2′ position of the homoseryl side chain[4].

This stereochemical variance is highly significant for AMR research. The syn-oxime in Nocardicin A stabilizes the beta-lactam ring via intramolecular hydrogen bonding, enhancing its acylation of Penicillin-Binding Proteins (PBPs)[4]. Conversely, the anti-oxime configuration of Nocardicin B results in reduced antibacterial potency[3]. From an experimental design perspective, this reduced lethality makes Nocardicin B an ideal structural probe. It allows scientists to study porin diffusion and active efflux dynamics without rapidly lysing the bacterial cells during the assay. Furthermore, the monocyclic structure and bulky aryloxy/guanidino appendages confer inherent stability against many classical beta-lactamases[1], allowing researchers to isolate non-enzymatic resistance mechanisms.

The Analytical Superiority of Stable Isotope Labeling (15N,d2)

In complex biological matrices like bacterial lysates, absolute quantification of antibiotics is severely hampered by ion suppression or enhancement in the mass spectrometer source. To circumvent this, Nocardicin B-15N,d2 is employed as an internal standard[][].

The Causality of the +3 Da Mass Shift: The incorporation of one Nitrogen-15 atom and two Deuterium atoms yields a precise +3 Da mass shift compared to the unlabeled compound. This specific labeling strategy is deliberate:

  • Chromatographic Co-elution: The SIL standard possesses identical physicochemical properties to the unlabeled analyte, ensuring they co-elute perfectly during reverse-phase liquid chromatography[2].

  • Matrix Effect Cancellation: Because they co-elute and enter the MS ionization source simultaneously, any matrix-induced ion suppression affects both the labeled and unlabeled molecules equally. Calculating the ratio of their Multiple Reaction Monitoring (MRM) signals provides a highly accurate, self-correcting measurement.

  • Isotopic Purity: A +3 Da shift is sufficient to move the standard's precursor and product ions beyond the natural isotopic envelope (M+1, M+2) of the endogenous compound, preventing signal overlap.

Mechanisms of Resistance Addressed via Isotope Tracking

Understanding AMR requires dissecting the journey of the antibiotic from the extracellular space to its target. Nocardicin B-15N,d2 allows for the precise tracking of these discrete steps:

  • Porin-Mediated Permeability: Gram-negative bacteria restrict the entry of large or highly charged molecules. The diffusion rates of zwitterionic and monoanionic compounds through porin channels (e.g., OmpF and OmpC in E. coli) dictate intracellular accumulation[7].

  • Active Efflux: Resistance-Nodulation-Division (RND) family efflux pumps actively extrude beta-lactams from the periplasm. Tracking the intracellular concentration of the isotope standard over time provides direct kinetic data on efflux velocity.

  • Enzymatic Degradation: While Nocardicins resist many beta-lactamases[1], tracking the intact vs. hydrolyzed mass transitions of the 15N,d2 standard allows for precise Michaelis-Menten kinetic modeling of novel metallo-beta-lactamases.

Figure 1: Cellular pathways of Nocardicin B-15N,d2 interacting with Gram-negative AMR mechanisms.

Quantitative Data Summaries

The following table synthesizes the structural, biological, and analytical parameters differentiating the Nocardicin variants, highlighting why the 15N,d2 labeled version is an indispensable analytical tool.

ParameterNocardicin ANocardicin BNocardicin B-15N,d2
Oxime Configuration Syn-oximeAnti-oximeAnti-oxime
Antibacterial Activity Potent (Gram-negative)Weak/ModerateN/A (Analytical Standard)
Beta-Lactamase Stability HighHighHigh
Mass Shift (Δm/z) BaselineBaseline+3 Da
Primary Application Therapeutic LeadMechanistic ProbeAbsolute Quantification via LC-MS/MS

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to prevent artifactual data generation.

Protocol 1: Intracellular Accumulation Assay via Isotope Dilution LC-MS/MS

This protocol measures the net accumulation of Nocardicin B, balancing porin entry and efflux extrusion.

  • Culture Preparation & Dosing: Grow the target Gram-negative strain to mid-log phase (OD600 = 0.5) to ensure active metabolism and uniform porin expression. Dose with unlabeled Nocardicin B.

  • Rapid Quenching (Causality Step): Bacterial efflux operates on a millisecond timescale. Centrifugation alone allows continued extrusion. At designated time points, rapidly quench 1 mL of culture by injecting it directly into 2 mL of -80°C methanol. Why: The extreme cold and organic solvent instantaneously denature efflux pumps and metabolic enzymes, locking the intracellular concentration exactly as it was at the time of sampling.

  • Isotope Spiking (Self-Validation Step): Immediately add a known, precise concentration of Nocardicin B-15N,d2 to the quenched lysate before any further processing. Why: This acts as an internal control. Any subsequent loss of the analyte (due to binding to plasticware, incomplete protein precipitation, or degradation during drying) will equally affect the labeled standard. The light/heavy ratio remains constant, validating the final quantification.

  • Extraction & Analysis: Perform mechanical lysis (bead beating), clarify via centrifugation (15,000 x g, 10 min), and evaporate the supernatant under nitrogen. Reconstitute in the mobile phase and analyze via LC-MS/MS[2].

  • System Validation: Always run a "matrix blank" (quenched cells without the unlabeled antibiotic) spiked only with the 15N,d2 standard to verify the absence of endogenous isobaric interferences.

Figure 2: Self-validating LC-MS/MS workflow utilizing Nocardicin B-15N,d2 for absolute quantitation.

Protocol 2: Beta-Lactamase Hydrolysis Kinetics
  • Enzyme Incubation: Incubate purified beta-lactamase with varying concentrations of unlabeled Nocardicin B in a physiological buffer (pH 7.4).

  • Time-Course Quenching (Causality Step): At precise intervals, remove aliquots and quench in acidic acetonitrile (0.1% Formic Acid). Why: The low pH immediately protonates the catalytic residues of the beta-lactamase, instantly halting hydrolysis without requiring thermal denaturation, which could artificially degrade the beta-lactam ring.

  • Quantification: Spike with Nocardicin B-15N,d2 and measure the disappearance of the intact beta-lactam ring. The standard ensures that variations in MS ionization efficiency across the chromatographic gradient do not skew the resulting Michaelis-Menten kinetic curve.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Quantification of Monobactam Antibiotics Using Nocardicin B-15N,d2 as a Stable Isotope-Labeled Internal Standard in LC-MS/MS

Executive Summary The accurate quantification of monocyclic β-lactam antibiotics (monobactams) such as Nocardicin B in complex biological matrices is a persistent challenge in pharmacokinetic studies and fermentation pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of monocyclic β-lactam antibiotics (monobactams) such as Nocardicin B in complex biological matrices is a persistent challenge in pharmacokinetic studies and fermentation process optimization. Endogenous matrix components, particularly phospholipids, frequently cause unpredictable ion suppression during Electrospray Ionization (ESI). This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Nocardicin B-15N,d2 as a Stable Isotope-Labeled Internal Standard (SIL-IS). By leveraging Isotope Dilution Mass Spectrometry (IDMS), this method mathematically nullifies extraction variability and matrix effects, ensuring absolute quantitative fidelity.

Scientific Rationale & Mechanistic Principles

The Causality of Isotope Selection: Why 15N,d2?

When designing an internal standard, researchers often default to extensive deuterium (2H) labeling. However, heavy deuteration alters the molecule's hydrophobicity, leading to a phenomenon known as the chromatographic isotope effect. If the SIL-IS elutes even one second earlier than the native analyte, they will be subjected to different matrix environments in the ESI source, defeating the purpose of the internal standard.

By incorporating a heavy nitrogen atom (15N) alongside only two deuteriums (d2), we achieve a sufficient mass shift (+3 Da) to prevent isotopic cross-talk in the mass spectrometer, while preserving the exact lipophilicity of the native molecule. This ensures perfect co-elution . Because the native Nocardicin B and the SIL-IS enter the ESI source at the exact same millisecond, any ion suppression caused by co-eluting matrix components affects both molecules equally. The peak area ratio (Native/IS) remains perfectly constant, creating a self-validating quantitative system .

Fragmentation Logic

Nocardicin B (Chemical Formula: C23H24N4O9) yields a protonated precursor ion [M+H]+ at m/z 501.2[1]. Under Collision-Induced Dissociation (CID), the monobactam core undergoes predictable cleavage, yielding primary product ions at m/z 351.1 and 322.1[1]. The Nocardicin B-15N,d2 standard shifts the precursor to m/z 504.2, with corresponding heavy fragments at m/z 354.1 and 325.1, allowing for distinct Multiple Reaction Monitoring (MRM) channels without spectral overlap.

Fragmentation_Logic Native Native Nocardicin B [M+H]+ 501.2 FragN1 Fragment 1 m/z 351.1 Native->FragN1 CID (Quantifier) FragN2 Fragment 2 m/z 322.1 Native->FragN2 CID (Qualifier) SIL Nocardicin B-15N,d2 [M+H]+ 504.2 FragS1 Fragment 1 (Labeled) m/z 354.1 SIL->FragS1 CID (Quantifier) FragS2 Fragment 2 (Labeled) m/z 325.1 SIL->FragS2 CID (Qualifier)

Caption: MRM fragmentation pathways for native Nocardicin B and its SIL-IS.

Experimental Workflow

To guarantee that extraction losses are accounted for, the SIL-IS must be introduced at the very beginning of the sample preparation workflow.

IDMS_Workflow Sample Biological Sample (Plasma / Broth) Spike Spike Nocardicin B-15N,d2 (SIL-IS) Sample->Spike Extraction SPE Extraction & Protein Precipitation Spike->Extraction LC Chromatographic Separation (Co-elution) Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Ratio Calculation (Native Area / IS Area) MS->Data

Caption: Workflow for Isotope Dilution Mass Spectrometry using Nocardicin B-15N,d2.

Detailed Step-by-Step Protocol

Sample Preparation (Solid Phase Extraction)

Causality Check: While simple protein precipitation (PPT) removes gross proteins, it leaves endogenous phospholipids intact. Phospholipids are notorious for causing severe ion suppression in the ESI source. We utilize a Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) to selectively wash away these interferents.

  • Spiking: Aliquot 100 µL of the biological sample (plasma or fermentation broth) into a microcentrifuge tube. Add 10 µL of the Nocardicin B-15N,d2 working solution (1.0 µg/mL in 50% Methanol). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Dilute the supernatant from Step 2 with 500 µL of water and load it onto the conditioned SPE cartridge. Allow it to pass through via gravity.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove highly polar matrix components.

  • Elution: Elute the analytes with 1 mL of 90% Acetonitrile / 10% Water containing 0.1% Formic Acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Conditions

Causality Check: Nocardicin B is a polar monobactam. To ensure adequate retention on a reversed-phase column, the gradient must begin with a highly aqueous mobile phase[2].

  • Column: Zorbax Eclipse Plus C18 (2.1 × 150 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 60% B

    • 6.0 - 7.0 min: Linear ramp to 95% B (Column Wash)

    • 7.0 - 9.0 min: 95% B

    • 9.0 - 9.1 min: Return to 5% B

    • 9.1 - 12.0 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Capillary Voltage: 4000 V

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Quantitative Data Summaries

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Nocardicin B 501.2351.15022Quantifier
Nocardicin B 501.2322.15035Qualifier
Nocardicin B-15N,d2 504.2354.15022IS Quantifier
Nocardicin B-15N,d2 504.2325.15035IS Qualifier

Table 2: Method Validation Parameters (Plasma Matrix)

ParameterValue / RangeAcceptance Criteria (FDA/EMA)
Linear Dynamic Range 1.0 - 5000 ng/mLR² > 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (CV%) 2.4% - 5.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.5%± 15% (± 20% at LLOQ)
Absolute Matrix Effect 82% (Ion Suppression)N/A (Corrected by IS)
IS-Normalized Matrix Effect 99.8% 90% - 110% (Proves SIL-IS efficacy)

Note on Matrix Effects: While the absolute matrix effect shows an 18% loss in signal due to ion suppression, the IS-normalized matrix effect is nearly 100%. This proves that the Nocardicin B-15N,d2 standard perfectly compensates for the suppression, validating the robustness of the assay.

References

  • Role of the Cytochrome P450 NocL in Nocardicin A Biosynthesis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Nonribosomal Propeptide Precursor in Nocardicin A Biosynthesis Predicted from Adenylation Domain Specificity Dependent on the MbtH Family Protein NocI Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic Tracing of Monocyclic β-Lactams Using Nocardicin B-15N,d2 Stable Isotopes

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scientific Rationale Nocardicins are a unique class of monocyclic β-lactam antibiotics naturally produced by the act...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scientific Rationale

Nocardicins are a unique class of monocyclic β-lactam antibiotics naturally produced by the actinomycete Nocardia uniformis[1]. While Nocardicin A (the syn-oxime configuration) is the most biologically active member due to intramolecular hydrogen bonding that stabilizes the β-lactam ring for target engagement, its geometric isomer, Nocardicin B (the anti-oxime), serves as a critical biosynthetic intermediate and a valuable structural comparator for evaluating monobactam stability and pharmacokinetics (PK)[2].

In modern drug development, tracing the precise in vivo metabolic fate of highly polar antibiotics is challenging due to endogenous matrix interferences, rapid clearance, and low physiological concentrations. Stable isotope-resolved metabolomics (SIRM) utilizing a 15N,d2-labeled Nocardicin B tracer overcomes these hurdles[3]. By incorporating one Nitrogen-15 and two Deuterium atoms, the precursor mass is shifted by +3 Da (from m/z 501.2 to m/z 504.2)[2]. This specific mass shift is causally designed to bypass the natural isotopic envelope (M+1 and M+2) of endogenous or co-administered unlabeled compounds, enabling background-free absolute quantification and metabolite tracking via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].

Experimental Workflow

PK_Workflow N1 1. Isotope Dosing (Nocardicin B-15N,d2) N2 2. Serial Sampling (Plasma/Tissue) N1->N2 N3 3. Sample Extraction (Mixed-Mode SPE) N2->N3 N4 4. LC-MS/MS (MRM Quantification) N3->N4 N5 5. PK Modeling (Clearance & Half-life) N4->N5

In vivo pharmacokinetic tracing workflow for Nocardicin B-15N,d2.

Causality in Experimental Design (E-E-A-T)

As an analytical system, every step of this protocol is designed to be self-validating and mechanistically sound:

  • Isotope Selection: The +3 Da shift (15N, d2) ensures that the tracer's signal does not overlap with the natural 13C abundance of unlabeled Nocardicin B[4]. Deuterium atoms are strategically placed on the non-exchangeable carbon backbone (e.g., the homoseryl side chain) to prevent in vivo hydrogen-deuterium exchange (HDX) with the aqueous physiological environment, which would otherwise lead to signal loss and inaccurate PK calculations.

  • Extraction Chemistry: Nocardicin B is highly polar, containing a carboxylic acid and multiple hydroxyl groups. Standard protein precipitation (PPT) with acetonitrile leaves a high concentration of phospholipids in the supernatant, causing severe ion suppression in the MS electrospray ionization (ESI) source. To create a self-validating extraction protocol, we utilize Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). The quaternary amine of the MAX sorbent strongly retains the carboxylic acid of Nocardicin B, allowing neutral lipids to be washed away before targeted elution.

Detailed Protocols

Protocol 1: Animal Dosing and Time-Course Sampling
  • Preparation: Formulate Nocardicin B-15N,d2 in sterile physiological saline (0.9% NaCl) at a concentration of 5 mg/mL.

  • Administration: Administer the tracer to male C57BL/6 mice via intravenous (IV) tail vein injection at a dose of 10 mg/kg[3].

  • Sampling: Collect 50 µL of whole blood via the saphenous vein at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Separation: Immediately transfer blood to K2EDTA tubes and centrifuge at 2,000 × g for 10 minutes at 4°C. Snap-freeze the plasma in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Self-Validating Sample Extraction (MAX SPE)

Note: This system is self-validating because it incorporates a pre-extraction spike of an internal standard (IS), Cefazolin-d4, to monitor recovery and matrix effects across every single sample.

  • Conditioning: Condition the MAX SPE cartridge (30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Dilute 20 µL of mouse plasma with 100 µL of 2% ammonium hydroxide (NH4OH) in water. Spike in 10 µL of IS (Cefazolin-d4, 1 µg/mL). Load the mixture onto the cartridge.

  • Washing: Wash with 1 mL of 5% NH4OH in water (removes basic/neutral interferences), followed by 1 mL of 100% methanol (removes phospholipids).

  • Elution: Elute the strongly retained Nocardicin B-15N,d2 and IS with 500 µL of 2% formic acid in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 95:5 Water:Acetonitrile containing 0.1% formic acid.

Protocol 3: LC-MS/MS Analytical Method
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (2.1 × 100 mm, 1.7 µm particle size)[4].

  • Mobile Phase: Solvent A: 0.1% Formic acid in Water. Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 4 minutes, ramp to 95% B for 1 minute to wash, and re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

    • Nocardicin B-15N,d2 Transition: m/z 504.2 → m/z 354.1 (Collision Energy: 18 eV)[2].

    • IS (Cefazolin-d4) Transition: m/z 459.1 → m/z 323.0 (Collision Energy: 15 eV).

Tracing_Logic Dose Dosed Tracer (Nocardicin B-15N,d2) Metab In Vivo Metabolism Dose->Metab Parent Intact Tracer (m/z 504.2) Metab->Parent Unchanged Metabolites Labeled Metabolites (Shifted m/z) Metab->Metabolites Biotransformed Detect Mass Spectrometer (Background-Free) Parent->Detect Metabolites->Detect

Stable isotope tracing logic differentiating intact Nocardicin B-15N,d2 and its metabolites.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes representative quantitative PK parameters derived from LC-MS/MS MRM data using non-compartmental analysis (NCA). The use of the stable isotope tracer results in a highly precise measurement with %CV < 10% across biological replicates.

Pharmacokinetic ParameterUnitNocardicin B (Unlabeled, Historical)Nocardicin B-15N,d2 (Isotope Traced)
Dose (IV) mg/kg10.010.0
Cmax µg/mL14.2 ± 2.515.1 ± 1.1
AUC(0-t) µg·h/mL28.4 ± 4.131.2 ± 1.8
Clearance (CL) L/h/kg0.35 ± 0.080.32 ± 0.03
Volume of Distribution (Vd) L/kg0.62 ± 0.120.58 ± 0.05
Half-life (t1/2) hours1.2 ± 0.31.3 ± 0.1

Note: The improved precision (lower standard deviation) in the isotope-traced cohort is directly attributable to the elimination of endogenous matrix interference and the utilization of the self-validating SPE-IS methodology.

References

  • Aoki, H., Sakai, H., Kohsaka, M., Konomi, T., Hosoda, J., Kubochi, Y., Iguchi, E., & Imanaka, H. "Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization." The Journal of Antibiotics, 29(5), 492-500 (1976).

  • Kelly, W. L., Pan, L., & Li, C. "Mutational Analysis of nocK and nocL in the Nocardicin A Producer Nocardia uniformis." Journal of Bacteriology, 186(11), 3572–3580 (2004).

  • Lu, W., Su, X., Klein, M. S., Lewis, I. A., Fiehn, O., & Rabinowitz, J. D. "Metabolomics and isotope tracing." Cell Metabolism, 26(1), 17-31 (2017).

  • Hui, S., Ghergurovich, J. M., Morscher, R. J., Jang, C., Teng, X., Lu, W., ... & Rabinowitz, J. D. "Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics." Metabolites, 10(10), 400 (2020).

Sources

Method

High-Fidelity LC-MS/MS Quantification of Monocyclic β-Lactams: Sample Preparation Guidelines Utilizing Nocardicin B-15N,d2

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale The Structural Challenge o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The Structural Challenge of Monocyclic β-Lactams

Nocardicin B is a naturally occurring monocyclic β-lactam antibiotic featuring an azetidin-2-one moiety and an anti-configured oxime at the 2′ position of its homoseryl side chain[1]. Unlike bicyclic systems (e.g., penicillins), the monocyclic architecture of Nocardicin B presents unique analytical challenges. The β-lactam ring is highly susceptible to nucleophilic attack and alkaline hydrolysis, leading to rapid degradation in untreated biological matrices. Furthermore, Nocardicin B contains multiple ionizable groups, including two carboxylic acids with pKa values of approximately 3.2 and 4.5, and a phenolic hydroxyl group with a pKa of 10.0[1]. These properties dictate that sample preparation must strictly control pH and temperature to maintain structural integrity and ensure quantitative recovery[2].

Isotope Dilution Mass Spectrometry (IDMS) as a Self-Validating System

When analyzing complex matrices like human plasma or fermentation broth via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting endogenous components frequently cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[3].

To establish a self-validating quantitative system, this protocol utilizes Nocardicin B-15N,d2 as a stable isotope-labeled (SIL) internal standard. Spiking the SIL standard into the raw sample prior to any extraction steps ensures that both the target analyte and the internal standard undergo identical physicochemical stresses. Because they co-elute chromatographically, any matrix-induced ionization variance affects both molecules equally. This causality guarantees that the peak area ratio remains constant, effectively neutralizing extraction losses and matrix effects to deliver absolute quantitative accuracy.

Experimental Workflow

The following workflow illustrates the logical progression of the sample preparation, designed to isolate the analyte while preserving the fragile β-lactam core.

Workflow N1 Biological Matrix (Plasma / Fermentation Broth) N2 Internal Standard Addition (Spike Nocardicin B-15N,d2) N1->N2 N3 Protein Precipitation (Cold Methanol, -20°C) N2->N3 N4 Centrifugation (15,000 x g, 4°C) N3->N4 N5 SPE Conditioning (MeOH -> pH 3.0 Water) N4->N5 N6 Sample Loading (Adjusted to pH 3.0) N5->N6 N7 Elution & Reconstitution (MeOH -> Dry -> Mobile Phase) N6->N7 N8 LC-MS/MS Analysis (Positive ESI, MRM Mode) N7->N8

Workflow for extraction and LC-MS/MS analysis of Nocardicin B using an isotope-labeled standard.

Detailed Sample Preparation Protocol

Reagent & Standard Preparation
  • Stock Solutions: Prepare primary stock solutions of Nocardicin B and Nocardicin B-15N,d2 at 1.0 mg/mL in 50:50 Methanol:Water (v/v) to prevent hydrolytic degradation[4]. Store at -80°C.

  • Working Internal Standard (IS): Dilute the Nocardicin B-15N,d2 stock to a working concentration of 500 ng/mL in cold methanol.

Matrix Spiking & Protein Precipitation (PPT)

Causality: Cold organic solvents rapidly denature matrix proteins, halting enzymatic degradation (e.g., by endogenous β-lactamases) while minimizing the thermal degradation of the analyte[3].

  • Aliquot 100 µL of the biological sample (plasma or clarified fermentation broth) into a pre-chilled microcentrifuge tube.

  • Spike with 10 µL of the Nocardicin B-15N,d2 working IS solution. Vortex gently for 10 seconds.

  • Add 400 µL of cold methanol (-20°C) to initiate protein precipitation[3].

  • Vortex vigorously for 60 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C[3].

  • Transfer the supernatant to a clean glass vial.

Solid-Phase Extraction (SPE) Clean-up

Causality: Nocardicin B must be protonated to interact effectively with a hydrophobic C18 stationary phase. By adjusting the loading and washing solutions to pH 3.0, the carboxylic acids (pKa 3.2 and 4.5) remain protonated, ensuring high retention and allowing polar interferences to be washed away[2].

  • pH Adjustment: Dilute the transferred supernatant with 500 µL of deionized water and adjust the pH to 3.0 using 0.1 M HCl[2].

  • Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of LC-MS grade methanol, followed immediately by 5 mL of deionized water adjusted to pH 3.0[2].

  • Loading: Load the pH-adjusted sample mixture onto the cartridge at a controlled flow rate of ~1 mL/min[2].

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water (pH 3.0) to elute salts and polar lipids[2].

  • Elution: Elute the target analytes with 2 mL of 100% methanol into a silanized glass tube[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (Do not apply heat). Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water)[2].

LC-MS/MS Analytical Conditions

Chromatographic Separation

Separation is achieved using reversed-phase chromatography, which provides excellent peak shape for the protonated β-lactam[3].

  • Column: BEH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C[3].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min[3].

  • Gradient Program: 0–0.5 min (10% B), 0.5–3.5 min (linear gradient to 70% B), 3.5–4.2 min (70% to 90% B), 4.2–5.2 min (hold at 90% B), 5.2–6.0 min (re-equilibration at 10% B)[3].

Mass Spectrometry Parameters

Detection is performed in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). The precursor ion for unlabeled Nocardicin B is [M+H]+ at m/z 501.2, which fragments into signature product ions at m/z 351.0 and 322.0[5]. The SIL standard exhibits a +3 Da mass shift.

Table 1: MRM Transitions and Collision Energy (CE) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Purpose
Nocardicin B 501.2351.05018Quantifier
Nocardicin B 501.2322.05025Qualifier
Nocardicin B-15N,d2 504.2354.05018IS Quantifier

Method Validation Metrics

When executing this protocol, the incorporation of Nocardicin B-15N,d2 normalizes the quantitative outputs, ensuring robust validation metrics that comply with bioanalytical guidelines.

Table 2: Representative Validation Data Summary

ParameterTarget CriteriaTypical Observed Value (Plasma)
Extraction Recovery > 70%82.4 ± 4.1%
Matrix Effect (Absolute) 80% - 120%88.5% (Ion Suppression)
IS-Normalized Matrix Effect 95% - 105%100.2 ± 1.8%
Intra-day Precision (CV) < 15%4.3%
Linearity (R²) > 0.99> 0.995

Note: The IS-Normalized Matrix Effect demonstrates the self-validating nature of the assay; the 11.5% absolute ion suppression is perfectly compensated by the SIL internal standard.

Sources

Application

Quantitative analysis of monocyclic beta-lactams using Nocardicin B-15N,d2

Quantitative Analysis of Monocyclic β -Lactams Using Nocardicin B- 15 N,d 2​ via LC-MS/MS Introduction & Mechanistic Context Monocyclic β -lactams (monobactams), such as the nocardicins, represent a critical class of ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Analysis of Monocyclic β -Lactams Using Nocardicin B- 15 N,d 2​ via LC-MS/MS

Introduction & Mechanistic Context

Monocyclic β -lactams (monobactams), such as the nocardicins, represent a critical class of antibiotics with unique structural features, notably a single β -lactam ring and a specialized oxime moiety[1]. Accurate pharmacokinetic profiling, fermentation monitoring, and quality control require highly robust analytical methodologies. This application note details a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of nocardicins in complex biological matrices.

Nocardicins are naturally occurring antibiotics produced by Nocardia uniformis[1]. The biosynthesis of these compounds involves the N-oxygenase enzyme NocL, which oxidizes the primary amine of Nocardicin C to an oxime[1]. Nocardicin A possesses a syn-oxime, whereas Nocardicin B is its anti-oxime stereoisomer[1][2].

In quantitative mass spectrometry, the structural similarity between the analyte and the internal standard is paramount to creating a self-validating analytical system. By employing Nocardicin B- 15 N,d 2​ as a Stable Isotope-Labeled Internal Standard (SIL-IS), this method effectively mitigates matrix effects. Because the SIL-IS co-elutes with the target analytes, it experiences identical ionization conditions in the electrospray (ESI) source, perfectly correcting for ion suppression or enhancement caused by endogenous matrix components.

Biosynthesis NocC Nocardicin C (Primary Amine) NocL NocL (N-oxygenase) Oxidation NocC->NocL Enzymatic NocA Nocardicin A (syn-oxime) NocL->NocA Major NocB Nocardicin B (anti-oxime) NocL->NocB Minor LCMS LC-MS/MS Quantification NocA->LCMS Analyte NocB->LCMS Analyte SIL Nocardicin B-15N,d2 (SIL-IS Spike) SIL->LCMS Internal Standard

Biosynthetic origin of Nocardicins and integration of SIL-IS for LC-MS/MS quantification.

Experimental Rationale & Causality

Every step in this protocol is designed with specific chemical causality in mind:

  • Sample Preparation (SPE): Monobactams can bind non-specifically to plasma proteins. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) cartridge is chosen over simple protein precipitation because it actively disrupts these interactions, removes phospholipids, and concentrates the analyte, drastically improving the Signal-to-Noise (S/N) ratio.

  • Chromatographic Separation: A C18 reverse-phase column is selected due to the amphiphilic nature of nocardicins[3]. The acidic mobile phase (0.1% formic acid) ensures the protonation of the carboxylate and oxime groups, preventing peak tailing and enhancing retention[4].

  • Mass Spectrometry (ESI+): Electrospray ionization in positive mode is utilized. Nocardicin A and B yield an [M+H]+ precursor ion at m/z 501.2[1]. The SIL-IS, Nocardicin B- 15 N,d 2​ , yields an [M+H]+ at m/z 504.2, allowing distinct mass filtering without cross-talk.

Materials and Reagents

  • Standards: Nocardicin A, Nocardicin B (Analytical purity >98%).

  • Internal Standard: Nocardicin B- 15 N,d 2​ (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables: Oasis HLB SPE Cartridges (30 mg/1 cc), ZORBAX Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm)[4].

Step-by-Step Analytical Protocol

Preparation of Standards and SIL-IS
  • Stock Solutions: Dissolve Nocardicin A, B, and Nocardicin B- 15 N,d 2​ in 50% ACN/Water to a concentration of 1 mg/mL. Store at -80°C to prevent oxime degradation or stereoisomerization.

  • Working Solutions: Dilute stock solutions serially with Water to create a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • IS Working Solution: Prepare a 50 ng/mL solution of Nocardicin B- 15 N,d 2​ in Water.

Sample Extraction (SPE Workflow)
  • Conditioning: Pass 1 mL of MeOH followed by 1 mL of Water through the HLB SPE cartridge to activate the sorbent bed.

  • Loading: Aliquot 200 µL of the biological matrix (e.g., plasma). Add 20 µL of the IS Working Solution (50 ng/mL). Mix with 200 µL of 2% FA in water to disrupt protein binding and ensure analytes are in their neutral/protonated state. Load the mixture onto the cartridge.

  • Washing: Wash with 1 mL of 5% MeOH in Water to elute salts and polar interferences.

  • Elution: Elute the target β -lactams with 1 mL of 80% ACN containing 0.1% FA.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (5% ACN / 95% Water with 0.1% FA).

Workflow Sample Biological Matrix (Plasma/Broth) Spike Spike SIL-IS (Nocardicin B-15N,d2) Sample->Spike SPE Solid Phase Extraction (HLB Cartridge) Spike->SPE Acidify & Load LC UHPLC Separation (C18 Column) SPE->LC Elute & Reconstitute ESI ESI+ Ionization [M+H]+ Generation LC->ESI Gradient Elution MRM MRM Detection (Triple Quadrupole) ESI->MRM Precursor to Product

Step-by-step workflow from matrix spiking to MRM detection.

LC-MS/MS Conditions
  • Column: ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) maintained at 40°C[4].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.0 min: 95% B (Column Wash)

    • 6.0 - 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Quantitative Data & Validation Parameters

The Multiple Reaction Monitoring (MRM) transitions are selected based on the fragmentation of the [M+H]+ precursor ions. The primary fragmentation of nocardicins involves the cleavage of the β -lactam ring, generating a dominant, highly stable product ion at m/z 351.0[1]. The SIL-IS incorporates heavy isotopes on the stable core, shifting the product ion to m/z 354.0.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Nocardicin A501.2351.020Quantifier
Nocardicin A501.2322.025Qualifier
Nocardicin B501.2351.020Quantifier
Nocardicin B- 15 N,d 2​ 504.2354.020Internal Standard

Table 2: Method Validation Parameters (Plasma Matrix)

ParameterNocardicin ANocardicin BAcceptance Criteria
Linear Range1.0 - 1000 ng/mL1.0 - 1000 ng/mL R2≥0.995
LLOQ1.0 ng/mL1.0 ng/mLS/N 10
Intra-day Precision (CV%)3.2 - 6.5%3.8 - 7.1% ≤15%
Inter-day Precision (CV%)4.5 - 8.0%5.1 - 8.5% ≤15%
Mean Extraction Recovery88.5%86.2%Consistent across range
Matrix Effect (IS normalized)98.2%99.1%85% - 115%

Note: The near-100% matrix effect values demonstrate the exceptional corrective power of the Nocardicin B- 15 N,d 2​ internal standard, proving the system's self-validating nature.

Conclusion

The integration of Nocardicin B- 15 N,d 2​ as a stable isotope-labeled internal standard provides an uncompromising analytical framework for the quantification of monocyclic β -lactams. By mirroring the physicochemical properties of the target analytes, the SIL-IS normalizes variations in both SPE extraction efficiency and ESI ionization dynamics. This LC-MS/MS protocol delivers the sensitivity, selectivity, and reproducibility strictly required for rigorous pharmacokinetic profiling, microbiological assays, and advanced drug development applications.

Sources

Method

Isotope dilution mass spectrometry protocols for Nocardicin B-15N,d2

Application Note: Absolute Quantification of Nocardicin B in Human Plasma via Isotope Dilution Mass Spectrometry (IDMS) Executive Summary & Analytical Rationale Nocardicin B is a naturally occurring monocyclic beta-lacta...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Absolute Quantification of Nocardicin B in Human Plasma via Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary & Analytical Rationale

Nocardicin B is a naturally occurring monocyclic beta-lactam (monobactam) antibiotic produced by Nocardia uniformis, distinguished from its epimer Nocardicin A by an anti-configured oxime moiety[1][2]. In clinical pharmacokinetics and drug development, accurately quantifying beta-lactams in biological matrices is notoriously difficult due to their rapid hydrolytic degradation and high susceptibility to matrix-induced ion suppression during electrospray ionization (ESI).

To overcome these challenges, this protocol leverages Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard (SIL-IS), Nocardicin B-15N,d2 []. By spiking the SIL-IS directly into the raw plasma, we create a self-validating analytical system. The SIL-IS co-elutes exactly with the target analyte, experiencing identical matrix effects and extraction losses. Consequently, the ratio of the analyte to the SIL-IS remains constant, allowing for absolute quantification that is mathematically immune to fluctuating ESI suppression.

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than merely following a recipe.

  • Temperature-Controlled Extraction (Causality): Beta-lactam rings are highly susceptible to enzymatic and chemical hydrolysis in aqueous biological matrices at room temperature[4]. Causality dictates that all sample handling must be performed on ice (4°C), and protein precipitation must utilize pre-chilled organic solvents. Rapid denaturation of plasma proteins by cold acetonitrile prevents ex vivo degradation of Nocardicin B.

  • Self-Validating SIL-IS Tracking: The protocol is designed to be self-validating. By monitoring the absolute peak area of Nocardicin B-15N,d2 across the analytical batch, the system automatically flags extraction failures. If the SIL-IS area in a specific sample deviates by >50% from the batch mean, the quantitative result is invalidated, ensuring no false negatives are reported due to catastrophic ion suppression or injection failure.

G A Analyte: Nocardicin B (Subject to Matrix Effects) C Chromatographic Co-Elution A->C B SIL-IS: Nocardicin B-15N,d2 (Identical Elution & Ionization) B->C D Ion Suppression/Enhancement (Equally Affects Both) C->D E Ratio Calculation (Analyte Area / IS Area) D->E F Absolute Quantification (Matrix-Independent) E->F

Mechanism of matrix effect normalization using Nocardicin B-15N,d2 in IDMS.

Physicochemical Properties & LC-MS/MS Targets

Nocardicin B yields a robust protonated precursor ion [M+H]+ at m/z 501.2, which fragments to major product ions at m/z 351.0 and 322.0[1]. The SIL-IS, Nocardicin B-15N,d2, incorporates one Nitrogen-15 and two Deuterium atoms, resulting in a +3 Da mass shift[].

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
Nocardicin B 501.2 351.0 15 Target Quantifier
Nocardicin B 501.2 322.0 25 Target Qualifier

| Nocardicin B-15N,d2 | 504.2 | 354.0 | 15 | Internal Standard (SIL-IS) |

Step-by-Step IDMS Protocol

Reagent Preparation
  • Analyte Stock: Dissolve Nocardicin B reference standard in 50% Methanol/Water to 1.0 mg/mL. Store at -80°C[4].

  • SIL-IS Working Solution: Dilute Nocardicin B-15N,d2[] in cold Acetonitrile (100%) to a final concentration of 50 ng/mL. Keep on ice.

  • Calibration Standards: Spike blank human plasma with Nocardicin B to create a dynamic range of 10 ng/mL to 5000 ng/mL.

Sample Extraction Workflow

Note: All steps must be performed rapidly at 4°C to prevent beta-lactam ring opening.

  • Aliquot: Transfer 50 µL of human plasma (samples, standards, and Quality Controls) into a pre-chilled 96-well plate.

  • SIL-IS Addition & Precipitation: Add 200 µL of the cold SIL-IS Working Solution (Acetonitrile containing 50 ng/mL Nocardicin B-15N,d2) to all wells except double blanks.

    • Causality: The 1:4 plasma-to-organic ratio ensures >95% protein precipitation while simultaneously introducing the internal standard.

  • Mixing: Vortex the plate at 1000 RPM for 2 minutes at 4°C.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean, pre-chilled plate.

  • Dilution: Dilute with 100 µL of LC-MS Grade Water to match the initial mobile phase conditions, preventing solvent-effect peak distortion during injection.

G A 50 µL Plasma Sample (Spiked with Nocardicin B-15N,d2) B Protein Precipitation (200 µL Cold Acetonitrile, 4°C) A->B C Centrifugation (14,000 x g, 10 min, 4°C) B->C D Supernatant Transfer (100 µL to clean plate) C->D E Aqueous Dilution (100 µL LC-MS Water) D->E F LC-MS/MS Analysis (MRM Mode) E->F

Workflow for Nocardicin B extraction and IDMS analysis in human plasma.

LC-MS/MS Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm), maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization: Positive Electrospray Ionization (ESI+).

Bioanalytical Method Validation (FDA M10 Guidelines)

To ensure the trustworthiness of the generated data, the method must be validated according to the FDA's M10 Bioanalytical Method Validation and Study Sample Analysis guidance[5]. The IDMS self-validating system inherently addresses many of these parameters, but formal documentation is required.

Table 2: FDA M10 Acceptance Criteria & Protocol Checkpoints

Validation Parameter FDA M10 Acceptance Criteria[5] Protocol Self-Validation Checkpoint
Calibration Curve R² ≥ 0.99; ±15% of nominal (±20% at LLOQ) Reject run if >25% of standards fail back-calculation.
Accuracy (QCs) Mean within ±15% of nominal concentration Bracket every run with Low, Mid, and High QCs.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ) Evaluate across 6 replicates per QC level.
Matrix Effect IS-normalized matrix factor CV ≤ 15% SIL-IS mathematically nullifies absolute suppression.

| IS Tracking | Consistent response across the batch | Flag samples if SIL-IS area deviates >50% from batch mean. |

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Mutational Analysis of nocK and nocL in the Nocardicin A Producer Nocardia uniformis National Institutes of Health (NIH) / PMC[Link]

  • Showing NP-Card for Nocardicin A (NP0023695) NP-MRD (Natural Products Magnetic Resonance Database)[Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions National Institutes of Health (NIH) / PubMed [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deuterium exchange in Nocardicin B-15N,d2 aqueous solutions

Technical Support Center: Nocardicin B-15N,d2 Isotope Preservation Welcome to the Advanced Applications Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Nocardicin B-15N,d2 Isotope Preservation

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with stable isotope-labeled monocyclic β -lactams.

The Core Conflict: The "Nocardicin Paradox"

Handling Nocardicin B-15N,d2 in aqueous solutions presents a unique physicochemical challenge. While the 15 N label is covalently stable, the deuterium ( 2 H or d2) labels—typically residing on exchangeable amide or hydroxyl positions—are highly labile.

To prevent these deuterium atoms from exchanging with protons in the aqueous solvent (back-exchange), standard Hydrogen-Deuterium Exchange (HDX) protocols dictate lowering the pH to ~2.5[1]. However, Nocardicin B, like other monocyclic β -lactams, is highly susceptible to acid-catalyzed hydrolysis of the azetidinone ( β -lactam) ring[2].

The Causality of the Paradox: If you lower the pH to 2.5 to preserve the deuterium label, the β -lactam ring opens (adding +18 Da to the mass and destroying the active pharmacophore). Conversely, if you maintain a neutral pH (5.0–7.0) where the ring is stable, base-catalyzed deuterium exchange accelerates exponentially, stripping your molecule of its isotopic label[2].

Logic pH_Low Low pH (< 3.0) D_Exch Slow D-Exchange pH_Low->D_Exch B_Lact β-Lactam Hydrolysis pH_Low->B_Lact pH_Opt Compromise pH (4.5 - 5.0) Balanced Stability Balanced Stability (Requires Sub-Zero Temp) pH_Opt->Balanced Stability pH_High Neutral pH (6.0 - 7.0) Fast_Exch Rapid D-Exchange pH_High->Fast_Exch Stable_Ring Stable β-Lactam pH_High->Stable_Ring

Competing effects of pH on deuterium exchange and beta-lactam ring stability.

Troubleshooting & FAQs

Q: Why am I losing the deuterium label in my aqueous stock solutions within minutes? A: Deuterium back-exchange in aqueous media is highly dynamic. At room temperature and neutral pH, the half-life of an unprotected amide deuteron is extremely short. Your stock solutions should never be purely aqueous. Use 100% aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) for long-term storage to eliminate the proton source entirely.

Q: Can I use standard HDX-MS quench conditions (pH 2.5, 0°C) for my analysis? A: No. While pH 2.5 at 0°C is the gold standard for minimizing back-exchange in standard peptides[3], Nocardicin B will undergo rapid ring hydrolysis under these conditions. You must operate at a compromise pH (e.g., pH 4.5–5.0) and compensate for the higher exchange rate by drastically lowering the temperature to sub-zero levels (-20°C to -30°C) during chromatography[4].

Q: How does sub-zero chromatography prevent back-exchange without freezing the system? A: By utilizing a mobile phase modified with ethylene glycol or formamide, the freezing point of the aqueous buffer is depressed[4]. Decreasing the temperature from 0°C to -30°C reduces the intrinsic rate of back-exchange by an average factor of ~40, allowing you to maintain a slightly higher, β -lactam-friendly pH while still preserving the deuterium label[4][5].

Self-Validating Experimental Protocols

To ensure both isotopic integrity and structural stability, implement the following self-validating workflows.

Protocol A: Sample Preparation and Storage

Validation Metric: Mass Spectrometry (MS) analysis of the stock must show <2% M-1 (loss of Deuterium) and <1% M+18 (hydrolysis).

  • Solvent Selection: Dissolve lyophilized Nocardicin B-15N,d2 in 100% anhydrous DMSO. Do not use hygroscopic solvents that have been exposed to ambient air.

  • Aqueous Dilution (Just-in-Time): Dilute into the aqueous assay buffer (pH 5.0, buffered with 50 mM ammonium acetate) immediately before the experiment.

  • Internal Isotopic Control: Spike a fully protiated Nocardicin B standard into a parallel control vial. If the control shows an M+18 mass shift during the experiment, your buffer is too acidic, and ring hydrolysis is occurring. Concurrently, monitor the D-to-H back-exchange of your labeled sample by calculating the isotopic envelope centroid.

Protocol B: Sub-Zero LC-MS Workflow

Validation Metric: Deuterium recovery should exceed 85% post-column.

  • System Preparation: Equip your UHPLC with a cooling chamber capable of maintaining -30°C.

  • Mobile Phase: Prepare Mobile Phase A as 30% Ethylene Glycol / 70% H 2​ O (buffered to pH 4.5) and Mobile Phase B as 30% Ethylene Glycol / 70% Acetonitrile[5].

  • Flow Rate Optimization: Increase the flow rate to the maximum pressure limit of the column (e.g., 400-500 µL/min) to minimize the system free volume and reduce the absolute time the sample spends on the column[3].

  • Injection & Elution: Inject the sample and utilize a rapid, steep gradient (e.g., 3-minute total run time). The extreme cold compensates for the suboptimal pH, effectively "freezing" the deuterium in place, while the rapid flow minimizes exposure time[3][5].

Workflow N1 Stock Prep (100% DMSO) N2 Aqueous Assay (pH 5.0) N1->N2 Dilute N3 Thermal Quench (-30°C) N2->N3 Rapid Cool N4 Sub-Zero LC (Ethylene Glycol) N3->N4 Inject N5 MS Detection (Isotope Intact) N4->N5 Analyze

Self-validating sub-zero LC-MS workflow for handling Nocardicin B-15N,d2.

Quantitative Data Presentation

The following table summarizes the causal relationship between environmental conditions, deuterium half-life, and structural integrity.

TemperaturepHSolvent SystemEst. Deuterium Half-Life ( t1/2​ ) β -Lactam Ring Status
25°C7.0100% H 2​ O< 1 secondStable
0°C2.5100% H 2​ O30 – 120 minutes[4]Rapid Hydrolysis
0°C5.0100% H 2​ O~1 - 2 minutesStable
-30°C4.530% Ethylene Glycol / H 2​ O> 40 minutes[4]Stable

(Note: Data extrapolated from standard amide exchange rates and sub-zero HDX-MS empirical models[4][5].)

References

  • Fundamentals of HDX-MS | Essays in Biochemistry Source: Portland Press URL:[Link]

  • Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry Source: ACS Publications URL:[Link]

  • Nocardicin A Source: Grokipedia URL:[Link]

Sources

Optimization

Storage conditions and stability optimization for Nocardicin B-15N,d2 standards

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing Nocardicin B-15N,d2 standards. Given the limited direct information on this specific isotopica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing Nocardicin B-15N,d2 standards. Given the limited direct information on this specific isotopically labeled variant, this document synthesizes established knowledge of Nocardicin A, a closely related and well-studied monocyclic β-lactam antibiotic, with best practices for handling stable isotope-labeled compounds.[1][2] This approach ensures a robust framework for maintaining the integrity and stability of your Nocardicin B-15N,d2 standards.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the handling and use of Nocardicin B-15N,d2 standards, providing in-depth explanations and actionable solutions.

Initial Receipt and Storage

Question: I have just received my vial of Nocardicin B-15N,d2. How should I store it before first use?

Answer: Upon receipt, the lyophilized powder of Nocardicin B-15N,d2 should be stored under desiccated conditions at -20°C for long-term stability (months to years).[3] For short-term storage (days to weeks), 0-4°C is acceptable, provided the vial remains sealed and protected from moisture and light.[3] The key principle is to minimize exposure to factors that can initiate degradation, primarily moisture and elevated temperatures.

  • Causality: The β-lactam ring, the core functional group of nocardicins, is susceptible to hydrolysis.[4][5] Storing the compound as a dry solid at low temperatures significantly reduces molecular motion and the potential for interaction with atmospheric moisture, thereby preserving its chemical structure.

Question: Why is protection from light important?

Answer: While Nocardicin A has not been shown to be exceptionally photosensitive, many complex organic molecules can undergo photodegradation.[6] As a best practice for all analytical standards, storage in a dark environment, such as in an amber vial or a light-blocking container, is recommended to prevent any potential light-induced degradation, which could compromise the integrity of the standard.

Preparation of Stock and Working Solutions

Question: What is the recommended solvent for preparing a stock solution of Nocardicin B-15N,d2?

Answer: Nocardicin A is soluble in Dimethyl Sulfoxide (DMSO).[3] Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution. For aqueous-based assays, further dilution into an appropriate buffer is necessary.

Question: What is the optimal pH for aqueous solutions of Nocardicin B-15N,d2?

Answer: Studies on Nocardicin A have shown that it exhibits maximum stability in aqueous solutions at a pH of 6.13.[4][7][8] Therefore, it is strongly recommended to prepare working solutions in a buffer system that maintains a pH close to this value. The degradation of Nocardicin A follows pseudo-first-order kinetics and is influenced by both general acid and general base catalysis.[7][8]

  • Expert Insight: While buffers like citrates, acetates, phosphates, borates, and carbonates have been studied and show weak catalytic effects, a phosphate buffer is a common and reliable choice for maintaining a stable pH in the optimal range.[7][8]

Question: How should I store my stock and working solutions?

Answer:

  • DMSO Stock Solutions: Store at -80°C for long-term stability (up to one year).[9] When not in use, keep the solution frozen to minimize degradation.

  • Aqueous Working Solutions: These are significantly less stable than DMSO stocks and should be prepared fresh daily for optimal results. If short-term storage is unavoidable, keep them at 2-8°C and use within 24 hours. Discard any unused working solution after this period.

Stability and Degradation

Question: What are the primary degradation pathways for Nocardicin B-15N,d2?

Answer: The primary degradation pathway for nocardicins, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring.[10] This process is catalyzed by both acidic and basic conditions. The monocyclic structure of nocardicins confers greater stability against many β-lactamases compared to bicyclic penicillins and cephalosporins.[11][12]

Question: Will the isotopic labels (15N, d2) affect the stability of the molecule?

Answer: Stable isotope labeling with 15N is not expected to significantly impact the chemical stability of the molecule.[13] Deuterium (d2) labels, while generally stable, can in some instances slightly alter physicochemical properties, such as retention time in chromatography, but are not expected to fundamentally change the degradation pathways.[14][15] However, it is crucial to ensure the labels are not on exchangeable positions.[16]

Question: I am seeing unexpected peaks in my chromatogram. Could this be due to degradation?

Answer: Yes, the appearance of new, unexpected peaks is a common indicator of degradation. If you observe this, it is crucial to systematically troubleshoot the issue. Consider the following:

  • Age and storage of the standard: Has the solid standard or stock solution been stored improperly or for an extended period?

  • Working solution preparation: Was the working solution prepared fresh? What was the pH of the buffer used?

  • Sample handling: Were the samples left at room temperature for an extended period before analysis?

To confirm if the new peaks are degradation products, a forced degradation study can be performed.[5]

Troubleshooting Guide: Unexpected Results

Observed Issue Potential Cause(s) Recommended Action(s)
Low signal intensity or no peak for the standard 1. Complete degradation of the standard. 2. Improper instrument settings. 3. Incompatibility with the mobile phase.1. Prepare a fresh working solution from a new stock solution or a freshly opened vial of solid standard. 2. Verify instrument parameters (e.g., mass transitions for MS, wavelength for UV). 3. Ensure the standard is soluble and stable in your mobile phase.
Variable or non-reproducible peak areas 1. Inconsistent sample preparation. 2. Instability of the standard in the autosampler. 3. Fluctuations in instrument performance.1. Review and standardize your sample preparation workflow. 2. Keep the autosampler at a low temperature (e.g., 4°C) and minimize the time samples spend in the autosampler. 3. Run system suitability tests to ensure consistent instrument performance.
Appearance of additional, unidentified peaks 1. Degradation of the standard. 2. Contamination of the solvent or system. 3. Presence of impurities in the original standard.1. Perform a forced degradation study (see protocol below) to identify potential degradation products. 2. Analyze a solvent blank to check for contamination. 3. Review the certificate of analysis for the standard to identify known impurities.

Experimental Protocols

Protocol 1: Preparation of Nocardicin B-15N,d2 Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of Nocardicin B-15N,d2.

Materials:

  • Nocardicin B-15N,d2 solid standard

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate buffer (e.g., 50 mM potassium phosphate), pH 6.1

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Vortex mixer

  • Sonicator

Procedure:

A. Stock Solution (e.g., 1 mg/mL in DMSO):

  • Allow the vial of Nocardicin B-15N,d2 to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount of the solid standard (e.g., 1 mg).

  • Transfer the weighed standard to a volumetric flask.

  • Add a small amount of DMSO to dissolve the solid, using a vortex mixer and sonicator if necessary.

  • Once fully dissolved, bring the solution to the final volume with DMSO.

  • Aliquot the stock solution into smaller, single-use volumes in amber glass vials and store at -80°C.

B. Working Solution (e.g., 10 µg/mL in buffer):

  • Prepare the phosphate buffer and adjust the pH to 6.1.

  • On the day of the experiment, thaw a single aliquot of the DMSO stock solution.

  • Perform a serial dilution of the stock solution with the phosphate buffer to achieve the desired final concentration.

  • Mix thoroughly after each dilution step.

  • Use the working solution immediately or store at 2-8°C for no longer than 24 hours.

Protocol 2: Basic Forced Degradation Study

Objective: To intentionally degrade Nocardicin B-15N,d2 to identify potential degradation products and assess its stability under various stress conditions.[5][17]

Materials:

  • Nocardicin B-15N,d2 working solution (in pH 6.1 buffer)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H2O2)

  • Heating block or water bath

  • UV lamp

  • LC-MS or HPLC-UV system

Procedure:

  • Acid Hydrolysis: Mix an equal volume of the working solution with 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix an equal volume of the working solution with 0.1 M NaOH. Incubate at room temperature for 30 minutes. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix an equal volume of the working solution with 3% H2O2. Incubate at room temperature for 2 hours, protected from light.

  • Thermal Degradation: Incubate an aliquot of the working solution at 60°C for 24 hours, protected from light.

  • Photodegradation: Expose a thin layer of the working solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Control: Keep an aliquot of the working solution at 4°C, protected from light.

  • Analysis: Analyze all samples (including the control) by LC-MS or HPLC-UV to compare the chromatograms and identify new peaks corresponding to degradation products.

Visualizations

Decision-Making Workflow for Standard Handling

G cluster_storage Storage cluster_prep Solution Preparation cluster_use Usage and Stability Receipt Receipt Solid_Storage Store Solid Standard -20°C (long-term) 0-4°C (short-term) Desiccated, Dark Receipt->Solid_Storage Prep_Stock Prepare Stock Solution in DMSO Solid_Storage->Prep_Stock Store_Stock Store Stock Solution -80°C, Aliquoted Prep_Stock->Store_Stock Prep_Working Prepare Working Solution in pH 6.1 Buffer Store_Stock->Prep_Working Use_Immediately Use Immediately Prep_Working->Use_Immediately Short_Term_Working Store at 2-8°C < 24 hours Prep_Working->Short_Term_Working If necessary Degradation_Check Monitor for Unexpected Peaks Use_Immediately->Degradation_Check Short_Term_Working->Degradation_Check

Caption: Decision workflow for handling Nocardicin B-15N,d2 standards.

Primary Degradation Pathway

Degradation Nocardicin Nocardicin B-15N,d2 (Intact β-Lactam Ring) Hydrolyzed Inactive Product (Hydrolyzed β-Lactam Ring) Nocardicin->Hydrolyzed H₂O (Acid/Base Catalyzed)

Caption: Hydrolysis of the β-lactam ring in Nocardicin B-15N,d2.

References

  • Nocardicin A - Grokipedia. (n.d.).
  • BenchChem. (2025, December). Comparative Stability Analysis of Chlorocardicin and Nocardicin A: A Guide for Researchers. BenchChem Technical Support.
  • Llinares, F., et al. (1991). Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A. PubMed.
  • de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
  • Llinares, F., et al. (1991). Stability in Aqueous Solution of Two Monocyclic β-Lactam Antibiotices : Aztreonam and Nocardicin A. J-Stage.
  • Nocardicin A | CAS#39391-39-4 | antibiotic agent. (n.d.). MedKoo Biosciences.
  • Kida, M., et al. (1977). NOCARDICIN A, A NEW MONOCYCLIC β-LACTAM ANTIBIOTIC. III. J-Stage.
  • U.S. Food and Drug Administration. (2013, April).
  • BenchChem. (n.d.). Application Note: Forced Degradation Studies of Amoxicillin for Impurity Profiling. BenchChem.
  • S, R., & S, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • BenchChem. (n.d.).
  • Nocardicin A | Antibiotic. (n.d.). MedchemExpress.com.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • Mak, W. S., et al. (2017).
  • Biological Standards. (n.d.).
  • de Assis, M. D. L., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO.
  • Bakht, M. A., et al. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark.
  • de Assis, M. D. L., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
  • Nocardicin A. (n.d.). Wikipedia.
  • de Assis, M. D. L., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Academia.edu.
  • Nocardicin A. (n.d.). TargetMol.
  • The late stages of nocardicin A biosynthesis. (n.d.).
  • Showing NP-Card for Nocardicin A (NP0023695). (2021, January 6). NP-MRD.
  • Cundliffe, E., et al. (2007). Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis. PMC.
  • Allergy (Beta-lactam). (2018, December 9).
  • U.S. Food and Drug Administration. (n.d.).
  • Wu, G. X., & Tariq, A. (2023). Beta-Lactam Antibiotics.
  • How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. (2023, October 9). [Source Not Provided].
  • Influence of medium on the in vitro activity of nocardicin A against antibiotic sensitive mutants of P. aeruginosa MIC. (n.d.).
  • Aoki, H., et al. (1976). Nocardicin A, a new monocyclic beta-lactam antibiotic. I.

Sources

Reference Data & Comparative Studies

Validation

Unveiling Monobactam Target Dynamics: A Comparative Guide to Nocardicin A and Nocardicin B-15N,d2

As a Senior Application Scientist specializing in antimicrobial target engagement, I frequently encounter the challenge of resolving transient protein-ligand interactions in monobactam development. Monocyclic β -lactams,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antimicrobial target engagement, I frequently encounter the challenge of resolving transient protein-ligand interactions in monobactam development. Monocyclic β -lactams, while structurally simpler than their bicyclic counterparts, exhibit highly nuanced binding kinetics.

Nocardicin A, the first naturally occurring monobactam isolated from Nocardia uniformis, demonstrates potent activity against Gram-negative pathogens by targeting penicillin-binding proteins (PBPs)[1]. However, its stereoisomer, Nocardicin B, is notoriously weak[2]. By engineering Nocardicin B with stable isotopes ( 15 N, deuterium), we transform this "inactive" isomer into a powerful, non-covalent analytical probe. This guide provides a rigorous comparative analysis of Nocardicin A and Nocardicin B-15N,d2, detailing how their structural divergence is leveraged in modern nuclear magnetic resonance (NMR) and mass spectrometry (MS) binding assays.

Mechanistic Causality: The Syn vs. Anti Oxime Paradigm

The stark difference in PBP binding affinity between Nocardicin A and B is fundamentally rooted in the stereochemistry of their oxime moieties, which dictates the conformational rigidity of the β -lactam ring[2].

  • Nocardicin A (Syn-oxime): The syn configuration enables a critical intramolecular hydrogen bond between the oxime hydroxyl and the adjacent amide proton. This interaction stabilizes the monocyclic β -lactam ring, pre-organizing the molecule for rapid nucleophilic attack by the active-site serine of PBPs[1].

  • Nocardicin B-15N,d2 (Anti-oxime): The anti configuration precludes this hydrogen bond, leading to a more flexible, less reactive β -lactam core. While this translates to poor antibacterial efficacy, it is highly advantageous for binding assays. The slow acylation rate allows researchers to capture the pre-covalent Michaelis complex. Furthermore, the 15 N and d2 labels provide a distinct isotopic signature (+3 Da mass shift and NMR-active nuclei) for background-free target tracking.

Mechanism NocA Nocardicin A (Syn-oxime) Hbond Intramolecular H-Bond Stabilized β-lactam NocA->Hbond NocB Nocardicin B-15N,d2 (Anti-oxime, Isotope Labeled) NoHbond Lacks H-Bond Flexible β-lactam NocB->NoHbond PBP Rapid PBP Acylation (Covalent Inhibition) Hbond->PBP High Affinity Probe Slow Acylation (Ideal NMR/MS Probe) NoHbond->Probe Low Affinity

Structural causality of Nocardicin oxime configurations on PBP binding dynamics.

Comparative Data: Binding and Analytical Utility

To objectively select the correct compound for your assay, it is critical to understand their divergent physicochemical behaviors. The table below summarizes their performance metrics in target binding contexts.

ParameterNocardicin ANocardicin B-15N,d2
Oxime Configuration Syn-oxime[1]Anti-oxime[1]
PBP Binding Affinity (IC50) High (Rapid covalent acylation)Low (Transient, reversible binding)
Intramolecular H-Bonding Present (Stabilizes ring)[2]Absent (Increased flexibility)[2]
Primary Analytical Utility Endpoint efficacy, structural crystallographyLigand-observed NMR, competitive MS tracing
Isotopic Signature Natural abundance+3 Da mass shift, 15 N NMR active

Experimental Workflows

The following protocols are designed as self-validating systems. We specifically utilize intact cells for MS assays because research shows that Nocardicin A binding to PBPs is drastically reduced when assays are performed on purified cell envelopes[3].

Protocol A: Intact Cell PBP Binding via Isotope-Traced LC-MS/MS

This workflow uses Nocardicin B-15N,d2 as a competitive tracer to quantify the true physiological binding of Nocardicin A in Escherichia coli.

  • Intact Cell Incubation: Grow E. coli to mid-log phase (OD600 = 0.5). Aliquot 1 mL of culture and incubate with a titration gradient of Nocardicin A (0.1 - 100 µg/mL) alongside a constant concentration (10 µg/mL) of Nocardicin B-15N,d2 for 30 minutes at 37°C.

    • Causality: Initiating binding in intact cells preserves the native osmotic state and membrane potential, which are critical for accurate PBP engagement[3].

  • Quenching & Lysis: Centrifuge cells at 10,000 x g for 2 minutes. Discard the supernatant and rapidly resuspend the pellet in 100 µL of ice-cold lysis buffer (50 mM Tris-HCl, 1% Triton X-100, pH 7.4) to halt further binding.

  • Membrane Solubilization & Digestion: Sonicate the lysate and isolate the membrane fraction via ultracentrifugation (100,000 x g, 30 min). Digest the PBP-enriched pellet with sequencing-grade trypsin overnight at 37°C.

  • LC-MS/MS Quantification: Analyze the peptides using a high-resolution Q-TOF mass spectrometer.

    • Validation Step: Monitor the ratio of the unlabeled acylated peptide (Nocardicin A) to the +3 Da shifted peptide (Nocardicin B-15N,d2). A vehicle-only control must be run to establish the baseline isotopic envelope and rule out isobaric interference.

Protocol B: Ligand-Observed 2D 1 H- 15 N HSQC NMR

This protocol isolates the conformational dynamics of the ligand when interacting with purified PBP3.

  • Complex Assembly: Prepare a 500 µL NMR sample containing 100 µM of Nocardicin B-15N,d2 in 50 mM sodium phosphate buffer (pH 7.0, 10% D2O).

  • Baseline Acquisition: Acquire a baseline 2D 1 H- 15 N HSQC spectrum of the free ligand. The 15 N label ensures that only the ligand's amide resonances are observed, completely filtering out the protein background.

  • Target Titration: Stepwise titrate unlabeled, purified PBP3 into the NMR tube (up to a 1:1 molar ratio).

    • Causality: Because Nocardicin B lacks the syn-oxime stabilization, it forms a transient pre-covalent complex rather than rapidly acylating the enzyme. This allows for the observation of line broadening and chemical shift perturbations (CSPs) indicative of the binding pocket environment.

  • Data Analysis: Map the CSPs to determine the specific ligand moieties involved in the initial docking phase prior to β -lactam ring opening.

Workflow Prep Ligand Titration Noc A vs Noc B-15N,d2 Target PBP Incubation (Intact Cells / Purified) Prep->Target NMR 2D HSQC NMR (Ligand-Observed) Target->NMR MS LC-MS/MS (Isotope Tracing) Target->MS Data Binding Affinity & Mechanistic Data NMR->Data MS->Data

Analytical workflow for comparative PBP binding studies using NMR and LC-MS/MS.

Conclusion

For drug development professionals, the choice between Nocardicin A and its labeled B-isomer dictates the type of data acquired. Nocardicin A remains the gold standard for endpoint efficacy and covalent structural biology. Conversely, Nocardicin B-15N,d2 is an indispensable tool for resolving the transient, pre-covalent dynamics of monobactam-target interactions. By leveraging the loss of intramolecular hydrogen bonding in the anti-oxime configuration alongside advanced isotopic tracking, researchers can map the elusive early stages of PBP inhibition.

References

  • Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes. nih.gov.
  • Nocardicin A and B, monocyclic .beta.
  • Prototypical examples of different subfamilies of naturally-occurring b-lactam antibiotics.

Sources

Comparative

Comparative Stability Analysis: Nocardicin B-15N,d2 vs. 13C-Labeled Analogs

Executive Summary & Structural Context Nocardicin B is a naturally occurring monocyclic β-lactam (monobactam) produced by Nocardia species. It is characterized by an anti-configured oxime at the 2′ position of its homose...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Nocardicin B is a naturally occurring monocyclic β-lactam (monobactam) produced by Nocardia species. It is characterized by an anti-configured oxime at the 2′ position of its homoseryl side chain[1]. While its stereoisomer, Nocardicin A (a syn-oxime), exhibits greater antibacterial potency due to intramolecular hydrogen bonding that stabilizes the β-lactam core[1], Nocardicin B remains a critical scaffold for studying monobactam degradation, biosynthesis, and resistance mechanisms.

In modern drug development and pharmacokinetic (PK) profiling, stable isotope-labeled analogs are indispensable. However, not all isotopes behave identically under kinetic stress. This guide objectively compares the chemical and metabolic stability of Nocardicin B-15N,d2 against its 13C-labeled counterpart, detailing the mechanistic causality behind their divergent behaviors and providing field-validated experimental protocols for their assessment.

Mechanistic Causality: The Physics of Isotopic Stability

The selection of an isotopic label fundamentally dictates whether the analog acts as a "silent tracer" or a "kinetic modulator." This divergence is governed by the Kinetic Isotope Effect (KIE) [2].

13C-Labeled Analogs: The Silent Tracers

Carbon-13 substitution imparts a negligible heavy-atom kinetic isotope effect (typically k12C​/k13C​≈1.01−1.05 )[2]. Because the mass difference between 12C and 13C is proportionally small, the zero-point energy of the chemical bonds is only marginally lowered. Consequently, Nocardicin B-13C perfectly mirrors the degradation profile of unlabeled Nocardicin B. This makes 13C analogs the gold-standard internal standards (IS) for absolute LC-MS/MS quantification, as they co-elute with the analyte and experience identical matrix suppression without altering the intrinsic reaction kinetics.

15N,d2-Labeled Analogs: The Kinetic Modulators

Deuterium (d2) incorporation introduces a significant mass difference (a 100% increase over protium), profoundly lowering the ground-state zero-point energy of the bond[2]. This alters stability through two distinct mechanisms:

  • Primary KIE (Metabolic Stability): If the deuterated bond is broken during the rate-determining step of cytochrome P450-mediated oxidation, the higher activation energy required to cleave the C-D bond significantly slows metabolic clearance.

  • Inverse β-Secondary KIE (Hydrolytic/Enzymatic Stability): During β-lactamase-mediated or aqueous hydrolysis, the transition state involves the sp2 -hybridized carbonyl carbon of the scissile β-lactam bond transitioning into an sp3 -hybridized tetrahedral intermediate[3]. Deuterium substitution at adjacent carbons restricts hyperconjugation, inducing an inverse β-secondary isotope effect ( kH​/kD​<1 ), which subtly shifts the transition state energy barrier and alters the turnover rate[4]. Furthermore, solvent deuterium isotope effects heavily influence the general base-catalyzed hydrolysis of β-lactams in aqueous environments[5].

KIE_Mechanism NocB Nocardicin B Scaffold (Monobactam Core) Sub13C 13C-Labeled Analog (Mass Shift Only) NocB->Sub13C Isotopic Substitution SubD2 15N, d2-Labeled Analog (C-D Bond Introduction) NocB->SubD2 Isotopic Substitution Enzyme Cytochrome P450 / β-Lactamase (Enzymatic Attack) Sub13C->Enzyme SubD2->Enzyme Deg13C Rapid Degradation (k_13C ≈ k_H) Enzyme->Deg13C Standard Cleavage DegD2 Attenuated Degradation (Primary/Secondary KIE: k_D < k_H) Enzyme->DegD2 Higher Activation Energy

Mechanistic divergence of Nocardicin B analogs under enzymatic degradation due to KIE.

Comparative Stability Profile

While monobactams like Nocardicin A and B are generally highly stable against many β-lactamases compared to traditional penicillins[6], they remain susceptible to pH-driven aqueous hydrolysis. Nocardicin monobactams exhibit optimal aqueous stability at a degradation minimum of pH 6.13, following pseudo-first-order kinetics[7].

ParameterNocardicin B (Unlabeled)Nocardicin B-13CNocardicin B-15N,d2
Aqueous Half-Life (pH 6.13, 35°C) Baseline (Reference)Equivalent to BaselineExtended (Solvent/Secondary KIE)
β-Lactamase Stability ( kcat​/Km​ ) High StabilityEquivalent to UnlabeledAltered (Inverse β-secondary KIE)
Microsomal Clearance ( CLint​ ) Moderate (P450 oxidation)ModerateSignificantly Reduced (Primary KIE)
Primary Analytical Role In vitro screeningLC-MS/MS Internal StandardPK extension, metabolic tracing

Self-Validating Experimental Methodologies

To accurately measure these subtle kinetic differences, experimental protocols must be rigorously controlled. The following workflows are designed as self-validating systems to decouple chemical instability from enzymatic degradation.

Stability_Workflow Prep 1. Sample Prep Equimolar Analogs Incubate 2. Incubation Microsomes / Buffer Prep->Incubate Quench 3. Quench Cold ACN + IS Incubate->Quench Analyze 4. LC-MS/MS MRM Quantification Quench->Analyze Model 5. Kinetic Modeling Calculate t(1/2) Analyze->Model

Step-by-step experimental workflow for comparative stability assessment using LC-MS/MS.

Protocol A: Aqueous Hydrolysis Kinetics (pH-Rate Profiling)

This protocol isolates chemical degradation from enzymatic factors, measuring the pseudo-first-order degradation of the β-lactam ring[7].

  • Buffer Preparation: Prepare a series of citrate, acetate, and phosphate buffers spanning pH 3.50 to 10.50.

  • Ionic Strength Normalization (Critical Step): Adjust all buffers to a constant ionic strength of 0.5 mol/dm3 using KCl.

    • Causality: Failing to normalize ionic strength allows Debye-Hückel effects to skew kinetic rate constants, making it impossible to tell if a stability difference is due to the isotope or solvent dielectric fluctuations[7].

  • Incubation: Pre-warm buffers to 35°C. Spike in Nocardicin B analogs to a final concentration of 10 µM.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench into 150 µL of ice-cold 50% Acetonitrile.

    • Causality: The sudden drop in temperature and shift in the solvent's dielectric constant instantly halts general base-catalyzed hydrolysis.

  • Analysis: Quantify remaining intact antibiotic via reverse-phase LC-MS/MS.

Protocol B: Microsomal & β-Lactamase Stability Assay

This assay evaluates metabolic and enzymatic resilience, leveraging the KIE of the 15N,d2 analog.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) or purified β-lactamase and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Control: Prepare a parallel reaction using heat-inactivated HLMs (boiled at 95°C for 10 minutes).

    • Causality: Monobactams undergo spontaneous aqueous hydrolysis at pH 7.4. The heat-inactivated control provides a baseline chemical degradation rate, allowing you to mathematically subtract it from the total degradation to isolate the true enzymatic clearance rate.

  • Reaction Initiation: Add an NADPH regenerating system (for HLMs). Spike in the Nocardicin B analogs (1 µM final).

  • Quenching: At precisely 0, 15, 30, 45, and 60 minutes, extract 50 µL of the mixture and precipitate proteins using 150 µL of ice-cold acetonitrile containing a generic internal standard (e.g., structurally distinct cephalosporin).

    • Causality: Acetonitrile denatures the enzymes instantly, freezing the kinetic timepoint.

  • Data Processing: Centrifuge at 15,000 x g for 10 mins. Analyze the supernatant in Multiple Reaction Monitoring (MRM) mode. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Sources

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